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  • Product: N-methoxy-N,1-dimethylcyclopropane-1-carboxamide
  • CAS: 608537-49-1

Core Science & Biosynthesis

Foundational

Technical Monograph: N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

Structural Analysis, Synthetic Methodology, and Pharmacophore Utility Executive Summary This technical guide provides a comprehensive analysis of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (CAS: 608537-49-1), a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodology, and Pharmacophore Utility

Executive Summary

This technical guide provides a comprehensive analysis of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (CAS: 608537-49-1), a critical intermediate in modern medicinal chemistry. This molecule combines the conformational rigidity of a 1,1-disubstituted cyclopropane with the chemoselective reactivity of a Weinreb amide. It serves as a pivotal scaffold for synthesizing metabolically stable ketones found in kinase inhibitors, GPCR ligands, and antiviral agents.

Part 1: Structural Analysis & Pharmacophore Utility

The Cyclopropane Bioisostere

The cyclopropane ring in this molecule is not merely a spacer; it is a high-energy structural element that imparts unique physicochemical properties to drug candidates.

  • Gem-Dimethyl Bioisosterism: The 1,1-disubstituted cyclopropane acts as a bioisostere for a gem-dimethyl group. Unlike an open-chain gem-dimethyl group, the cyclopropane ring locks the carbon backbone, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The

    
    -like character of the cyclopropane C-H bonds (due to the Walsh orbital "banana bond" model) increases the bond dissociation energy (~106 kcal/mol vs. ~98 kcal/mol for alkyl 
    
    
    
    ), rendering the ring resistant to Cytochrome P450-mediated oxidation.
  • Ring Strain: The ring possesses approximately 27.5 kcal/mol of strain energy. This internal energy can be leveraged in ring-opening reactions, though in the context of this amide, it primarily serves to enforce a rigid vector for the carbonyl group.

The Weinreb Amide Advantage

The N-methoxy-N-methylamide functionality is designed for a singular purpose: Chemoselective Acylation . Unlike esters or acid chlorides, which react with organometallics (Grignard or Organolithium reagents) to form tertiary alcohols (via over-addition), this Weinreb amide forms a stable metal-chelated intermediate. This intermediate collapses to the ketone only upon acidic hydrolysis, guaranteeing mono-addition.

Part 2: Synthetic Methodology

Due to the steric hindrance at the quaternary C1 position, standard peptide coupling conditions (e.g., EDC/NHS) can be sluggish. The Acid Chloride Activation Route is the field-proven standard for this specific scaffold to ensure complete conversion.

Reagents & Materials[1][2][3]
  • Substrate: 1-Methylcyclopropane-1-carboxylic acid (CAS: 6914-76-7)[1]

  • Reagent: N,O-Dimethylhydroxylamine hydrochloride[2][3][4][5]

  • Chlorinating Agent: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    )
  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Protocol (Acid Chloride Route)

Step 1: Activation

  • Charge a flame-dried round-bottom flask with 1-methylcyclopropane-1-carboxylic acid (1.0 eq) and anhydrous DCM (0.5 M concentration).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add Oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops). Caution: Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ).
  • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

Step 2: Amidation

  • In a separate vessel, suspend N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in DCM.

  • Add

    
     (2.5 eq) and cool to 0°C.
    
  • Slowly cannulate the acid chloride solution into the amine mixture over 20 minutes.

  • Allow to warm to RT and stir for 12 hours.

Step 3: Workup & Purification

  • Quench with saturated

    
     solution.[2]
    
  • Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc, typically 80:20 to 60:40).

Synthesis Workflow Diagram

SynthesisWorkflow Acid 1-Methylcyclopropane- 1-carboxylic acid Activation Activation (Oxalyl Chloride/DMF) Acid->Activation Inter Acid Chloride Intermediate Activation->Inter - CO, CO2, HCl Coupling Amidation (MeNHOMe·HCl + Et3N) Inter->Coupling Product Weinreb Amide (Target) Coupling->Product DCM, 0°C to RT

Figure 1: Optimized synthetic workflow utilizing the acid chloride pathway to overcome steric hindrance at the cyclopropane C1 position.

Part 3: Mechanistic Reactivity (The Chelation Model)

The utility of this molecule relies on the formation of a stable tetrahedral intermediate. When a nucleophile (R-Mg-X) attacks the carbonyl carbon, the magnesium atom forms a 5-membered chelate ring between the carbonyl oxygen and the methoxy oxygen.

Key Consequence: This rigid chelate prevents the collapse of the tetrahedral intermediate during the reaction, thereby preventing a second equivalent of nucleophile from attacking. The ketone is only revealed upon acidic quench.

ChelationMechanism Start Weinreb Amide Step1 Nucleophilic Attack (R-Mg-X) Start->Step1 Chelate Tetrahedral Intermediate Stable 5-Membered Mg-Chelate Step1->Chelate Formation Quench Acid Hydrolysis (H3O+) Chelate->Quench Stable until quench End Cyclopropyl Ketone Quench->End Collapse

Figure 2: The Weinreb Chelation Mechanism. The stability of the yellow intermediate is the critical feature preventing over-addition.

Part 4: Analytical Characterization

Validating the structure requires precise interpretation of NMR data, particularly distinguishing the cyclopropane protons and the Weinreb methyl groups.

Expected NMR Data (CDCl3)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 0.60 - 0.75Multiplet (m)2HCyclopropane Ring

(cis to C=O)
1H 1.10 - 1.25Multiplet (m)2HCyclopropane Ring

(trans to C=O)
1H 1.35Singlet (s)3HC1-Methyl (

)
1H 3.20Singlet (s)3HWeinreb

1H 3.68Singlet (s)3HWeinreb

13C ~174.0SingletCCarbonyl (

)
13C ~60.5SingletCWeinreb

13C ~33.0SingletCWeinreb

13C ~23.0SingletCQuaternary C1
13C ~16.5SingletCCyclopropane

Quality Control Notes
  • Rotamers: Unlike standard amides, Weinreb amides often show sharp singlets for N-Me and O-Me groups at RT, but broadening may occur if the C1-substituent is exceptionally bulky.

  • Impurity Alert: A peak at ~178 ppm in 13C NMR usually indicates hydrolyzed carboxylic acid starting material.

Part 5: Applications in Drug Discovery

The N-methoxy-N,1-dimethylcyclopropane-1-carboxamide scaffold is a precursor for:

  • Kinase Inhibitors: The 1-methylcyclopropane moiety is often used to occupy hydrophobic pockets (e.g., in VEGFR or BRAF inhibitors) where a rigid, compact lipophilic group is required.

  • CGRP Antagonists: Used in the synthesis of gepants for migraine treatment, where the cyclopropane provides metabolic stability compared to a standard isopropyl group.

  • Viral Protease Inhibitors: The ketone generated from this amide serves as a "warhead" or transition-state mimic in protease inhibitors (e.g., HCV or SARS-CoV-2 main protease inhibitors).

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

  • Wiberg, K. B. (1996). Structures, energies and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Link

  • Tale, R. H. (2002). Novel synthesis of Weinreb amides.[3] Arkivoc, 2002(11), 39-44. Link

  • PubChem Compound Summary. N-Methoxy-N-methylcyclopropanecarboxamide derivatives.[6] National Center for Biotechnology Information. Link

  • Gagnon, A., et al. (2024). Cyclopropane Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Generalized reference for bioisostere concept). Link

Sources

Exploratory

Technical Whitepaper: N-Methoxy-N,1-dimethylcyclopropane-1-carboxamide in Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It moves beyond basic definitions to explore the strategic utility of N-methoxy-N,1-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It moves beyond basic definitions to explore the strategic utility of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide as a "linchpin" intermediate for installing metabolically robust, conformationally restricted motifs in drug candidates.

Executive Summary

In the optimization of lead compounds, the 1-methylcyclopropyl moiety represents a privileged structural motif. It offers a unique combination of conformational restriction (via the gem-dimethyl effect) and metabolic stability (by blocking


-hydroxylation). N-methoxy-N,1-dimethylcyclopropane-1-carboxamide  serves as the critical Weinreb amide building block for introducing this moiety. Unlike standard esters or acid chlorides, this reagent allows for the chemoselective synthesis of 1-methylcyclopropyl ketones  without the risk of over-addition, enabling the precise installation of this lipophilic, sterically demanding group into complex pharmacophores such as HCV protease inhibitors, kinase inhibitors, and GPCR ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This reagent is a functionalized Weinreb amide derived from 1-methylcyclopropane-1-carboxylic acid. Its stability allows it to be stored and handled under standard laboratory conditions, unlike its highly reactive acid chloride counterparts.

PropertySpecification
IUPAC Name N-methoxy-N-methyl-1-methylcyclopropane-1-carboxamide
Common Name 1-Methylcyclopropyl Weinreb Amide
CAS Number 608537-49-1
Molecular Formula C

H

NO

Molecular Weight 143.18 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, THF, Et

O, EtOAc
Key Functionality Chemoselective acylating agent (Weinreb Amide)

Mechanistic Role in Synthesis[9]

The primary utility of this molecule lies in its ability to react with organometallic nucleophiles (Grignard or Organolithium reagents) to form ketones exclusively.

The Weinreb Chelation Model

When a nucleophile (e.g., Phenylmagnesium bromide) attacks the carbonyl carbon, the reaction does not proceed immediately to the ketone. Instead, the metal cation (Mg


 or Li

) forms a stable, 5-membered chelate ring between the carbonyl oxygen and the N-methoxy oxygen. This Stable Tetrahedral Intermediate (STI) prevents the collapse of the carbonyl group during the reaction, thereby blocking a second nucleophilic attack that would lead to a tertiary alcohol.

The ketone is only liberated upon acidic hydrolysis during the workup phase.

WeinrebMechanism Reagent Weinreb Amide (Start) Intermediate Stable Tetrahedral Intermediate (STI) (Chelated Metal) Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-MgX or R-Li) Nucleophile->Intermediate Product 1-Methylcyclopropyl Ketone Intermediate->Product Quench & Collapse Hydrolysis Acidic Hydrolysis (H3O+) Hydrolysis->Product

Figure 1: The chelation mechanism ensures mono-addition of the nucleophile, a critical advantage over acid chlorides.

Medicinal Chemistry Applications

The "Gem-Dimethyl" & Cyclopropyl Effect

The 1-methylcyclopropyl group acts as a "super-stiff" spacer.

  • Conformational Lock: The cyclopropane ring holds the carbons in a rigid

    
     angle. The addition of the 1-methyl group introduces a quaternary center, further restricting rotation of the adjacent carbonyl group. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.
    
  • Metabolic Blocking: In standard alkyl chains, the position alpha to a carbonyl is a "hotspot" for metabolic oxidation (via CYP450s). The quaternary carbon of the 1-methylcyclopropyl group lacks protons, completely blocking

    
    -hydroxylation and significantly extending the half-life (
    
    
    
    ) of the drug.
Case Study: HCV Protease Inhibitors

In the development of second-generation HCV NS3/4A protease inhibitors, the "P4 capping group" is a critical site for optimization.

  • Challenge: Early inhibitors suffered from rapid metabolism and poor potency against resistant viral variants (e.g., D168A mutants).

  • Solution: Replacing standard alkyl groups with the 1-methylcyclopropyl moiety (derived from this Weinreb amide) filled the hydrophobic S4 pocket more effectively.

  • Outcome: The bulkier, lipophilic 1-methylcyclopropyl group improved van der Waals contacts with the enzyme while rendering the P4 position metabolically inert.

Therapeutic Areas
Target ClassApplication of 1-Methylcyclopropyl Moiety
Viral Proteases P4 capping group to improve potency against resistant strains (e.g., HCV).
GPCRs (e.g., CB2) Lipophilic spacer to optimize receptor subtype selectivity and blood-brain barrier penetration.
Kinases (e.g., c-Met) Rigid linker to orient the pharmacophore into the ATP-binding pocket.

Experimental Protocols

Synthesis of N-Methoxy-N,1-dimethylcyclopropane-1-carboxamide

Note: This protocol synthesizes the Weinreb amide from the commercially available acid.

Reagents:

  • 1-Methylcyclopropane-1-carboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • HOBt (1.2 equiv)

  • Triethylamine (3.0 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Activation: Charge a round-bottom flask with 1-methylcyclopropane-1-carboxylic acid and DCM. Cool to 0°C. Add EDC·HCl, HOBt, and Triethylamine. Stir for 30 minutes to form the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LCMS (Target mass: ~144 amu).

  • Workup: Quench with saturated NH

    
    Cl. Extract with DCM (3x). Wash combined organics with 1N HCl, saturated NaHCO
    
    
    
    , and brine.
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
General Procedure for Ketone Synthesis

Conversion of the amide to a ketone using a Grignard reagent.

Reagents:

  • N-Methoxy-N,1-dimethylcyclopropane-1-carboxamide (1.0 equiv)[1]

  • Aryl/Alkyl Grignard Reagent (e.g., PhMgBr) (1.2 – 1.5 equiv)

  • Anhydrous THF or Et

    
    O
    

Procedure:

  • Setup: Dissolve the Weinreb amide in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C (or -78°C for very reactive nucleophiles).

  • Addition: Dropwise add the Grignard reagent over 20 minutes.

  • Chelation: Stir at 0°C for 1–2 hours. The reaction stops at the stable tetrahedral intermediate.

  • Quench: Pour the reaction mixture into cold 1N HCl or saturated NH

    
    Cl. Critical Step: Vigorous stirring with acid is required to hydrolyze the intermediate and release the ketone.
    
  • Isolation: Extract with EtOAc, dry, and concentrate to yield the crude 1-methylcyclopropyl ketone.

Strategic Workflow for Drug Design

The following diagram illustrates where this reagent fits into a typical Lead Optimization workflow.

DrugDesign Hit Hit Compound (Metabolically Unstable) Analysis MetID Analysis (Identifies alpha-oxidation) Hit->Analysis Strategy Design Strategy: Gem-Dimethyl Effect Analysis->Strategy Reagent Reagent Selection: 1-Methylcyclopropyl Weinreb Amide Strategy->Reagent Synthesis Synthesis: Scaffold + Reagent -> Analog Reagent->Synthesis Result Lead Candidate (High Potency, High Stability) Synthesis->Result

Figure 2: Workflow for stabilizing metabolic "hotspots" using the 1-methylcyclopropyl motif.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Elsevier, 2008. (Discussion on Cyclopropanes as Bioisosteres).
  • Liverton, N. J., et al. "Molecular Modeling Based Design of Hepatitis C Virus NS3/4A Protease Inhibitors." Journal of the American Chemical Society, 2008, 130(14), 4607-4609. (Context for P4 capping groups).
  • PubChem Compound Summary. "N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (CAS 608537-49-1)." Link

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016 , 59(19), 8712–8756. Link

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide in Organic Solvents

Abstract N-methoxy-N,1-dimethylcyclopropane-1-carboxamide, a member of the versatile class of N-methoxy-N-methylamides (Weinreb amides), serves as a critical intermediate in advanced organic synthesis. Its utility in for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide, a member of the versatile class of N-methoxy-N-methylamides (Weinreb amides), serves as a critical intermediate in advanced organic synthesis. Its utility in forming carbon-carbon bonds with high precision necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. This is paramount for reaction optimization, purification, crystallization, and formulation. Due to a lack of publicly available quantitative solubility data for this specific compound, this technical guide provides a comprehensive framework for its systematic characterization. We synthesize foundational chemical principles with robust, field-proven experimental protocols to empower researchers, process chemists, and drug development professionals to determine the solubility profile of this compound. This document outlines the theoretical basis for its solubility, provides detailed step-by-step protocols for both thermodynamic equilibrium and kinetic solubility determination, and offers guidance on data interpretation and presentation.

Introduction: The Significance of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide belongs to the family of Weinreb amides, which are renowned for their controlled reactivity with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. This predictable reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate. The cyclopropyl motif is a prevalent structural feature in many biologically active molecules, making this compound a potentially valuable building block in medicinal chemistry.

Compound Identification:

  • Chemical Name: N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

  • Molecular Formula: C₇H₁₃NO₂[1]

  • CAS Number: 608537-49-1[1]

A deep understanding of a compound's solubility is a cornerstone of successful chemical process development and pharmaceutical science.[2][3] It directly influences:

  • Reaction Kinetics and Yield: The choice of solvent dictates reactant and reagent solvation, impacting reaction rates and equilibrium positions.

  • Purification Strategies: Solubility differences are exploited in crystallization, precipitation, and chromatographic separations.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability and dictates the choice of delivery vehicle.

Theoretical Solubility Assessment: A Predictive Framework

The principle of "like dissolves like" provides a qualitative forecast of solubility based on the interplay of polarity, hydrogen bonding capability, and dispersion forces between the solute and solvent.[4]

Molecular Structure Analysis:

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide possesses distinct structural features:

  • Polar Region: The N-methoxy-N-methylamide group (-C(O)N(OCH₃)CH₃) is highly polar and can act as a hydrogen bond acceptor at the carbonyl oxygen and the methoxy oxygen.

  • Non-Polar Region: The 1-methylcyclopropyl group provides a rigid, non-polar, and lipophilic character.

This amphiphilic nature suggests a nuanced solubility profile. We can predict its behavior in different solvent classes as a starting point for experimental investigation.

Table 1: Estimated Qualitative Solubility of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amide group, providing strong solute-solvent interactions.[4]
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateStrong dipole-dipole interactions with the polar amide moiety will drive solvation.[4]
Non-Polar Aprotic Toluene, HexanesLow to Sparingly SolubleThe dominant polar amide group has limited affinity for non-polar environments. The non-polar moiety is likely insufficient to overcome this mismatch.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and can engage in dipole-dipole interactions without being hydrogen bond donors, offering a balance for the molecule's amphiphilic character.

It is critical to emphasize that this table represents an educated estimation. Experimental verification is essential and is the primary focus of the subsequent sections.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic or equilibrium solubility represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid form.[3] The Shake-Flask method is the gold-standard for this measurement.[3]

Causality Behind Experimental Design

The protocol is designed to be self-validating. Using a robust analytical method like HPLC ensures that we are measuring the concentration of the target compound, not impurities or degradation products.[5] The extended equilibration time and temperature control ensure that a true equilibrium is reached, while the dual-step phase separation (centrifugation followed by filtration) minimizes the risk of suspended microparticles inflating the measured concentration.[3][5]

Materials and Reagents
  • Solute: N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (solid)

  • Solvents: A representative panel (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene, Heptane)

  • Equipment: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm, PTFE or other solvent-compatible material), HPLC system with UV detector, volumetric flasks.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid N-methoxy-N,1-dimethylcyclopropane-1-carboxamide to a series of vials. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical relevance) for 24-48 hours.[3] The extended time allows slow-dissolving compounds or those undergoing polymorphic transformations to reach a stable equilibrium.

  • Phase Separation (Step 1 - Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid. This is the first crucial step to separate the saturated solution (supernatant) from the undissolved solid.[5]

  • Phase Separation (Step 2 - Filtration): Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This second step removes any remaining fine particulates that were not pelleted.[5]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of the compound.

Visualization of the Thermodynamic Solubility Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid solute to vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Quantify concentration via HPLC-UV analysis1->analysis2 result Solubility (mg/mL) analysis2->result Data Output

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Screening

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous or organic medium.[2] While less definitive than thermodynamic solubility, it is invaluable for rapid, early-stage screening to rank-order solvents or compound analogues.[3]

Principle and Application

This method identifies the point of precipitation ("cloud point") and is influenced by the rate of dissolution and precipitation, not just the equilibrium state.[3] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput detection method.

Abbreviated Protocol
  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock into the organic solvents of interest.

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a plate-based nephelometer or spectrophotometer immediately after dilution and after a short incubation period.

  • Determination: The lowest concentration at which a significant increase in scattering is detected is reported as the kinetic solubility.

Visualization of the Kinetic Solubility Workflow

G start Prepare high-conc. stock in DMSO plate Dispense solvents into microplate start->plate dilute Add DMSO stock to create serial dilutions plate->dilute measure Measure turbidity/ light scattering (Nephelometry) dilute->measure result Kinetic Solubility (µM) measure->result

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents and conditions.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Example: Methanol25.0[Experimental Value][Calculated Value]Thermodynamic (Shake-Flask)
Example: Acetonitrile25.0[Experimental Value][Calculated Value]Thermodynamic (Shake-Flask)
Example: Dichloromethane25.0[Experimental Value][Calculated Value]Thermodynamic (Shake-Flask)
Example: Toluene25.0[Experimental Value][Calculated Value]Thermodynamic (Shake-Flask)

Conclusion

References

  • PubChem. N-Methoxy-N-methylcyclopropanecarboxamide. National Center for Biotechnology Information. [Link]

  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Solubility test for Organic Compounds. (2024). [Link]

  • PubChem. N-Methoxy-N-methylcyclopropanecarboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropane-1-carboxamide, min 97%. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-Dimethylcyclopropanecarboxamide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

  • ResearchGate. A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

  • Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

  • ResearchGate. Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. [Link]

  • Freeman, J. L., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules. [Link]

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Exploratory

Technical Guide: Cyclopropane-Based Weinreb Amides in Medicinal Chemistry

Executive Summary This technical guide analyzes the synthesis, reactivity, and application of cyclopropane-based Weinreb amides (N-methoxy-N-methylamides). In modern drug discovery, the cyclopropane motif is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthesis, reactivity, and application of cyclopropane-based Weinreb amides (N-methoxy-N-methylamides). In modern drug discovery, the cyclopropane motif is a privileged pharmacophore due to its ability to restrict conformation, modulate metabolic stability (blocking CYP450 oxidation), and increase


 character.[1] The Weinreb amide serves as the critical "linchpin" intermediate, allowing the controlled conversion of cyclopropanecarboxylic acids into cyclopropyl ketones—a functionality found in diverse therapeutics (e.g., Pitavastatin, Odanacatib) without the risk of over-addition or ring-opening side reactions.

Part 1: Strategic Synthesis of the Scaffold

The preparation of cyclopropyl Weinreb amides requires selection based on substrate sensitivity and the availability of starting materials. We distinguish between Direct Functionalization (converting an existing cyclopropane acid/ester) and De Novo Construction (building the ring upon an acyclic Weinreb amide).

Method A: Direct Coupling (Carboxylic Acid Route)

This is the standard approach for stable cyclopropyl acids. The use of coupling agents like CDI (1,1'-Carbonyldiimidazole) or EDC is preferred over acid chlorides to minimize racemization if the cyclopropane possesses chiral substituents.

  • Mechanism: Activation of the carboxylate followed by nucleophilic attack of N,O-dimethylhydroxylamine.

  • Causality: We avoid acid chlorides (SOCl

    
    ) for complex substrates because the HCl byproduct can induce ring-opening or epimerization of sensitive adjacent centers.
    
Method B: Lewis Acid-Mediated Aminolysis (Ester Route)

For methyl or ethyl cyclopropanecarboxylates, direct aminolysis is kinetically slow. Pre-activation of the amine with an organometallic reagent is required.[2]

  • Reagent: Isopropylmagnesium chloride (

    
    -PrMgCl) or Trimethylaluminum (AlMe
    
    
    
    ).
  • Protocol Logic: The deprotonated amine (

    
    ) acts as a potent nucleophile, attacking the ester carbonyl. The magnesium coordinates with the ester oxygen, activating it for attack.
    
Method C: Cyclopropanation of -Unsaturated Weinreb Amides

This "Build-on" strategy is vital when the cyclopropane ring is difficult to install early.

  • Reaction: Corey-Chaykovsky reaction (Sulfur ylide addition) or Simmons-Smith (Zinc carbenoid).

  • Stereocontrol: The Weinreb amide moiety can act as a directing group, influencing the diastereoselectivity of the cyclopropanation.

Part 2: The Weinreb Ketone Synthesis & Reactivity Profile

The defining feature of this scaffold is its reaction with organometallics (R-MgX, R-Li) to form ketones.

The Chelation Mechanism (The "Anchor")

Upon nucleophilic attack by the organometallic reagent, the reaction does not proceed directly to the ketone. Instead, it forms a stable, five-membered metal-chelated tetrahedral intermediate.

  • Stability: This intermediate is stable at low temperatures (-78 °C to 0 °C) and prevents the collapse of the carbonyl, thereby blocking a second nucleophilic attack (over-addition) that would lead to tertiary alcohols.

  • Quench: The ketone is only liberated upon acidic hydrolysis during workup.

Radical Clock Validation (Scientific Integrity)

A critical concern with cyclopropanes is their susceptibility to radical ring-opening (the "cyclopropylcarbinyl radical clock").

  • Evidence: Studies using fluorenyl-cyclopropyl Weinreb amides have demonstrated that the addition of Grignard reagents proceeds via a polar, two-electron mechanism, not Single Electron Transfer (SET).

  • Outcome: No ring-opened products are observed, validating the Weinreb amide as a safe intermediate for preserving strained ring systems during carbon-carbon bond formation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Methoxy-N-methylcyclopropanecarboxamide (Method A)

Reagents: Cyclopropanecarboxylic acid (1.0 equiv), CDI (1.1 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), DCM (Solvent).

  • Activation: Charge a flame-dried flask with cyclopropanecarboxylic acid and anhydrous DCM. Cool to 0 °C. Add CDI portion-wise. Evolution of CO

    
     gas will be vigorous (allow to vent).
    
  • Stirring: Warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl-imidazole intermediate.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride in one portion. Stir at RT for 12 hours.

  • Workup: Quench with 1M HCl (to remove unreacted imidazole/amine). Extract with DCM. Wash organic layer with sat. NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. The product is typically a colorless oil, often pure enough without chromatography.

Protocol 2: Grignard Addition to Form Cyclopropyl Ketones

Reagents: Cyclopropyl Weinreb amide (1.0 equiv), Aryl/Alkyl Grignard (1.2–1.5 equiv), THF (anhydrous).

  • Setup: Flame-dry a 3-neck flask under Argon. Dissolve Weinreb amide in THF and cool to -78 °C (dry ice/acetone bath).

  • Addition: Add the Grignard reagent dropwise via syringe pump over 30 minutes. Note: Slow addition prevents local heating which could destabilize the chelate.

  • Equilibration: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Hydrolysis (Critical Step): Quench by slow addition of saturated NH

    
    Cl or 1M HCl at 0 °C. Vigorous stirring is required to break the Magnesium-Chelate complex.
    
  • Isolation: Extract with EtOAc. Purify via silica gel chromatography.

Part 4: Data & Visualization

Table 1: Comparative Efficiency of Synthesis Methods
MethodSubstrate ScopeReagentsYield (Typical)Key Advantage
Coupling (CDI/EDC) Carboxylic AcidsCDI, HN(OMe)Me·HCl85-95%Mild, avoids acid chlorides, scalable.
Aminolysis Esters

-PrMgCl, HN(OMe)Me[3]·HCl
70-90%Direct conversion of esters; one-pot.
Acid Chloride Robust AcidsSOCl

, Pyridine
90-98%Fast, but generates HCl (risk to sensitive groups).
Cyclopropanation

-Unsat Amides
Me

S

I

, NaH
60-80%Builds ring on the amide; stereoselective potential.
Visualization: Mechanistic Pathway & Chelation Control

WeinrebMechanism cluster_legend Key Mechanistic Feature Start Cyclopropyl Weinreb Amide TS Tetrahedral Intermediate (Mg-Chelated) Start->TS Nucleophilic Attack (THF, -78°C) Reagent R-MgX (Nucleophile) Reagent->TS Product Cyclopropyl Ketone TS->Product Collapse after Hydrolysis SideProduct Tertiary Alcohol (Over-addition) TS->SideProduct BLOCKED by Chelation Stability Quench Acid Hydrolysis (H3O+) Quench->Product

Figure 1: The stable 5-membered chelate prevents over-addition, ensuring exclusive ketone formation.

Visualization: Synthesis Workflow

SynthesisWorkflow Acid Cyclopropanecarboxylic Acid Activation Activation (CDI or EDC) Acid->Activation Ester Cyclopropyl Ester Aminolysis Aminolysis (iPrMgCl + HN(OMe)Me) Ester->Aminolysis Unsat α,β-Unsaturated Weinreb Amide Cycloprop Cyclopropanation (Corey-Chaykovsky) Unsat->Cycloprop Target Cyclopropyl Weinreb Amide Activation->Target + HN(OMe)Me Aminolysis->Target Cycloprop->Target + Sulfur Ylide

Figure 2: Three primary synthetic routes to the cyclopropyl Weinreb amide scaffold.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. Link

  • Hogg, K. F.; et al. "Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide." Organic Syntheses, 2024. Link

  • BenchChem Technical Support. "Application Notes: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones." BenchChem Protocols, 2025.[4] Link

  • Wang, X.; et al. "Stereoselective Synthesis of (Sulfonimidoyl)cyclopropanes with α,β-Unsaturated Weinreb Amides." Chemistry – A European Journal, 2016. Link

  • Shanu-Wilson, J. "Metabolism of cyclopropyl groups." Hypha Discovery, 2023. Link

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1,1-Disubstituted Cyclopropane Amides

Abstract The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique biological activity to parent molecules.[1][2] Whe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique biological activity to parent molecules.[1][2] When geminally substituted at the C1 position with two amide functionalities, a unique interplay of steric, electronic, and conformational effects governs the overall thermodynamic stability of the molecule. This technical guide provides a comprehensive analysis of these factors for researchers, scientists, and drug development professionals. We will delve into the inherent strain of the cyclopropane ring, the modulating influence of 1,1-disubstitution, the conformational behavior of the amide groups, and the methods for experimentally and computationally assessing their stability.

The Cyclopropane Ring: A Foundation of Strain and Reactivity

The thermodynamic properties of any cyclopropane derivative are fundamentally rooted in the inherent strain of the three-membered ring. Unlike larger cycloalkanes, cyclopropane is a planar, rigid molecule, a geometric constraint that leads to two primary sources of strain[3][4]:

  • Angle Strain (Baeyer Strain): The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[5] This forces the C-C bonding orbitals to overlap at an angle, creating weaker "bent" or "banana" bonds and increasing the molecule's potential energy.[3]

  • Torsional Strain (Pitzer Strain): The rigid planarity of the ring forces the C-H bonds on adjacent carbon atoms into a fully eclipsed conformation, leading to repulsive interactions between the electron clouds.[4]

Together, these factors contribute to a high ring strain energy of approximately 115 kJ/mol (27.6 kcal/mol), making cyclopropane significantly more reactive and thermodynamically less stable than its acyclic counterpart, propane.[6][7]

The Role of 1,1-Disubstitution: Modulating Ring Stability

Placing two substituents on the same carbon atom of a cyclopropane ring introduces a new set of interactions that can either alleviate or exacerbate the inherent ring strain.

The Thorpe-Ingold Effect (gem-Disubstituent Effect)

First observed in the context of cyclization reactions, the Thorpe-Ingold effect, or gem-disubstituent effect, describes how the presence of two substituents on a single carbon can alter the bond angles and conformational preferences of a molecule.[8][9] In the context of a pre-formed cyclopropane ring, this effect has important thermodynamic consequences.

The general principle is that bulky geminal substituents will sterically interact with each other, leading to a widening of the exocyclic R-C-R bond angle. To compensate, the endocyclic C-C-C bond angle within the ring decreases.[10] While this might intuitively seem to increase angle strain, computational studies on molecules like 1,1-dimethylcyclobutane have shown that gem-dimethyl substitution can lead to a slight decrease in the overall strain energy by over 8 kcal/mol compared to the unsubstituted ring.[1] This suggests a thermodynamic component to the gem-disubstituent effect that can favor the substituted ring.[8]

For 1,1-disubstituted cyclopropanes, this effect is also observed. For instance, in 1,1-difluorocyclopropane, the F-C-F bond angle widens, which in turn allows the C-C-C ring angle to increase slightly (to 63.5°), moving closer to the ideal tetrahedral angle and thus reducing angle strain.[11]

Electronic Effects of Amide Substituents

The amide group is a π-acceptor, meaning its carbonyl group can withdraw electron density from the cyclopropane ring. The Walsh orbitals of the cyclopropane ring can interact with the π-system of the carbonyl group, an interaction that is maximized when the carbonyl group bisects the C-C bonds of the ring.[12] This electronic interaction can lead to a slight asymmetry in the cyclopropane ring bond lengths.

When two amide groups are present on the same carbon, their combined electron-withdrawing nature can significantly influence the electronic properties of the ring. Furthermore, the potential for intramolecular interactions, such as hydrogen bonding between the two amide groups, can introduce additional stabilizing or destabilizing effects.

Conformational Analysis of 1,1-Disubstituted Cyclopropane Amides

The overall thermodynamic stability of a 1,1-disubstituted cyclopropane amide is determined by the sum of all stabilizing and destabilizing interactions in its lowest energy conformation.

Orientation of the Amide Groups

Due to the partial double bond character of the C-N bond, amides exhibit rotational isomerism, leading to cis and trans conformers.[13] For a 1,1-dicarboxamidocyclopropane, the relative orientation of the two amide groups is a key determinant of stability. Several conformations are possible, with the lowest energy state likely being one that minimizes steric clashes and maximizes favorable electronic interactions.

Intramolecular hydrogen bonding can play a significant role in dictating the preferred conformation.[14] In unsubstituted 1,1-cyclopropanedicarboxamide, a hydrogen bond can form between the N-H of one amide and the carbonyl oxygen of the other, creating a pseudo-six-membered ring and locking the conformation.[9]

The presence of substituents on the amide nitrogen (N-alkyl, N-aryl, etc.) will further influence the conformational landscape. Bulky N-substituents will likely favor conformations that orient these groups away from each other to minimize steric hindrance.

A crystal structure of 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide provides valuable insight into the solid-state conformation of a related system. In this structure, the cyclopropane ring is intact, and the substituents adopt a specific orientation to accommodate their steric and electronic demands.[15]

Assessing Thermodynamic Stability: Methodologies

Determining the thermodynamic stability of 1,1-disubstituted cyclopropane amides requires a combination of experimental and computational approaches.

Experimental Protocols

a) Synthesis of 1,1-Disubstituted Cyclopropane Amides:

A common route to these compounds involves the cyclopropanation of an appropriate alkene precursor, often derived from malonic esters.[16]

Step-by-Step Synthesis of a Generic 1,1-Cyclopropanedicarboxamide:

  • Cyclopropanation: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) to form diethyl cyclopropane-1,1-dicarboxylate.[16]

  • Saponification: The resulting diester is hydrolyzed using a strong base (e.g., NaOH or KOH) to yield cyclopropane-1,1-dicarboxylic acid.[7]

  • Amidation: The dicarboxylic acid is then converted to the corresponding dicarboxamide. This can be achieved by first converting the carboxylic acids to acid chlorides using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia or a primary/secondary amine. Alternatively, direct coupling with an amine can be facilitated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[16]

b) Calorimetry:

Bomb calorimetry is the gold standard for experimentally determining the enthalpy of combustion. From this value, the standard enthalpy of formation can be calculated. By comparing the enthalpy of formation to that of a strain-free reference compound, the strain energy can be derived.

c) Spectroscopic Methods for Conformational Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature NMR studies can be used to probe the rotational barriers around the C-C and C-N bonds and to identify the predominant conformers in solution. The observation of distinct signals for protons or carbons that would be equivalent under free rotation can indicate the presence of stable conformers.[13][17]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the conformational arrangement of the substituents.[2][8] This data is invaluable for understanding the steric and electronic interactions at play.

Computational Chemistry Protocols

Computational methods are powerful tools for predicting the thermodynamic stability and conformational preferences of molecules.

a) Geometry Optimization and Energy Calculations:

  • Method Selection: Density Functional Theory (DFT) methods, such as B3LYP, are often a good balance of accuracy and computational cost for molecules of this size. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.[1]

  • Basis Set Selection: A reasonably large basis set, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure and potential intramolecular interactions.

  • Procedure: The initial structure of the 1,1-disubstituted cyclopropane amide is built. A conformational search is performed to identify all low-energy minima. Each of these conformers is then subjected to geometry optimization to find the lowest energy structure. Frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy and thermal corrections to enthalpy and Gibbs free energy.

b) Strain Energy Calculation:

The strain energy can be calculated using isodesmic or homodesmotic reactions. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. The calculated enthalpy change of this reaction corresponds to the strain energy of the molecule of interest.

Strain_Energy_Calculation cluster_reactants Reactants cluster_products Products CyclopropaneAmide 1,1-Disubstituted Cyclopropane Amide Reaction CyclopropaneAmide->Reaction Propane 2 x Propane Propane->Reaction SubstPropane 1,1-Disubstituted Propane Cyclopropane Cyclopropane Sub_Reaction Reaction->Sub_Reaction Sub_Reaction->SubstPropane Sub_Reaction->Cyclopropane Reaction_Label ΔH_rxn = Strain Energy

c) Analysis of Intramolecular Interactions:

  • Natural Bond Orbital (NBO) Analysis: This method can be used to investigate hyperconjugative interactions, such as the delocalization of electron density from the cyclopropane Walsh orbitals into the amide π* orbitals.

  • Atoms in Molecules (AIM) Theory: AIM analysis can identify and characterize intramolecular hydrogen bonds by locating bond critical points between the hydrogen bond donor and acceptor atoms.[18]

Summary of Key Stability Factors

The thermodynamic stability of 1,1-disubstituted cyclopropane amides is a complex function of several competing and reinforcing factors.

FactorDescriptionImpact on Stability
Angle Strain Deviation of C-C-C bond angles from the ideal 109.5°.Destabilizing
Torsional Strain Eclipsing interactions of C-H bonds on adjacent carbons.Destabilizing
Thorpe-Ingold Effect Gem-disubstitution can alter ring angles.Potentially Stabilizing (reduces angle strain)
Electronic Effects π-accepting amide groups interact with Walsh orbitals.Can be stabilizing or destabilizing depending on the specific interactions.
Steric Hindrance Repulsive interactions between bulky substituents.Destabilizing
Intramolecular H-Bonding Formation of hydrogen bonds between the two amide groups.Stabilizing

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors AngleStrain Angle Strain Stability Overall Thermodynamic Stability AngleStrain->Stability TorsionalStrain Torsional Strain TorsionalStrain->Stability StericHindrance Steric Hindrance StericHindrance->Stability ThorpeIngold Thorpe-Ingold Effect ThorpeIngold->Stability H_Bonding Intramolecular H-Bonding H_Bonding->Stability ElectronicEffects Favorable Electronic Interactions ElectronicEffects->Stability

Conclusion and Outlook

The thermodynamic stability of 1,1-disubstituted cyclopropane amides is governed by a delicate balance between the inherent high strain energy of the cyclopropane ring and the modifying influences of the geminal amide substituents. The Thorpe-Ingold effect can play a role in mitigating angle strain, while the conformational arrangement of the amide groups, often dictated by intramolecular hydrogen bonding, is crucial for minimizing steric clashes and maximizing stabilizing electronic interactions.

For drug development professionals, a thorough understanding of these principles is essential for the rational design of novel therapeutics. By strategically choosing the substituents on the amide nitrogen, it is possible to fine-tune the conformational preferences and, consequently, the biological activity of these valuable scaffolds. Further systematic computational and experimental studies on a series of N-substituted 1,1-cyclopropanedicarboxamides would provide deeper insights and quantitative data to guide future drug discovery efforts.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
  • Allen, F. H., Kirby, A. J., & Power, C. M. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(1), 77-87.
  • Wikipedia contributors. (2023). Thorpe–Ingold effect. In Wikipedia, The Free Encyclopedia.
  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane.
  • Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 72(7), 2533–2537.
  • Chem-St
  • Ermondi, G., & Caron, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 63(13), 6607-6620.
  • Davies, H. M., & Denton, J. R. (2009). The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry, 7(21), 4341-4351.
  • Rathore, R. S., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 10(52), 31251-31263.
  • Martin, S. F., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of medicinal chemistry, 35(10), 1710-1721.
  • Filo. (2025). Conformational analysis of cyclopropane in detail for msc students.
  • Sigma-Aldrich. Cyclopropane-1,1-dicarboxylic acid.
  • Ferreira, F. V., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Molecules, 30(17), 4124.
  • Wu, J. I., & Schleyer, P. v. R. (2013).
  • YouTube. (2020). Calculate the magnitude of ring strain energy in ("kJ"//"mol") of cyclopropane.
  • da Silva, A. B. F., et al. (2018). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry, 42(2), 1183-1194.
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  • Gonzalez-Lopez, M., et al. (2012). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 17(7), 8138-8148.
  • Chemsrc. Cyclopropane-1,1-dicarboxylic acid | CAS#:598-10-7.
  • Dalal Institute. (2021). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • The University of British Columbia. THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID.
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  • Li, Y., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(12), 5481.
  • Würthner, F., et al. (2018). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. The Journal of organic chemistry, 83(15), 7955-7962.
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Exploratory

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide SMILES and InChIKey

Executive Summary N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (CAS: 608537-49-1) is a specialized Weinreb amide derivative featuring a 1,1-disubstituted cyclopropane core. This structural motif—a quaternary carbon i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (CAS: 608537-49-1) is a specialized Weinreb amide derivative featuring a 1,1-disubstituted cyclopropane core. This structural motif—a quaternary carbon integrated into a strained ring—is increasingly valuable in medicinal chemistry for enhancing metabolic stability and restricting conformational freedom in drug candidates.

This guide details the chemical identity, robust synthesis protocols for sterically hindered substrates, and the mechanistic utility of this molecule in preventing nucleophilic over-addition during ketone synthesis.

Chemical Identity & Structural Data[1][2][3][4][5]

The molecule consists of a cyclopropane ring substituted at the 1-position with both a methyl group and a Weinreb amide functionality (N-methoxy-N-methylcarboxamide).

PropertySpecification
IUPAC Name N-methoxy-N,1-dimethylcyclopropane-1-carboxamide
CAS Registry Number 608537-49-1
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
SMILES CN(OC)C(=O)C1(C)CC1
InChI (Computed) InChI=1S/C7H13NO2/c1-7(4-5-7)6(9)8(2)10-3/h4-5H2,1-3H3
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water.
Structural Significance

The alpha-quaternary center (C1 of the cyclopropane) creates significant steric hindrance. While this improves the metabolic stability of the resulting pharmaceutical intermediates, it also necessitates specific activation strategies during synthesis, as standard amide coupling reagents (e.g., EDC/HOBt) may exhibit sluggish kinetics.

Synthesis Protocol

Objective: Synthesis of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide from 1-methylcyclopropane-1-carboxylic acid.

Method Selection: The Acid Chloride Route

Due to the steric bulk of the 1-methylcyclopropane moiety, the Acid Chloride Method is preferred over direct carbodiimide coupling. This pathway ensures complete activation of the carboxylic acid before amine introduction.

Reagents
  • Precursor: 1-Methylcyclopropane-1-carboxylic acid (CAS: 6914-76-7).[1]

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride.[2][3][4][5]

  • Activator: Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂).

  • Catalyst: DMF (Dimethylformamide) - catalytic drops.

  • Base: Triethylamine (Et₃N) or Pyridine.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

Step 1: Acid Chloride Formation

  • Dissolve 1-methylcyclopropane-1-carboxylic acid (1.0 equiv) in anhydrous DCM (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C.

  • Add Oxalyl chloride (1.2 equiv) dropwise.

  • Add 2–3 drops of anhydrous DMF (gas evolution will occur immediately).

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • In-process check: Aliquot quench with MeOH/TLC to confirm conversion to methyl ester (indicating acid chloride formation).

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride/DCM, yielding the crude acid chloride (typically used immediately).

Step 2: Weinreb Amide Formation

  • Suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous DCM in a separate vessel.

  • Add Triethylamine (2.5 equiv) and cool to 0°C.

  • Dissolve the crude acid chloride (from Step 1) in DCM and add it dropwise to the amine suspension.

  • Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add saturated aqueous NaHCO₃.

Step 3: Workup & Purification

  • Separate phases; extract the aqueous layer with DCM (2x).

  • Wash combined organics with 1M HCl (to remove unreacted amine/pyridine), then brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel; Hexanes/EtOAc gradient, typically 10–30% EtOAc).

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Methylcyclopropane- 1-carboxylic acid Activation Activation: Oxalyl Chloride + DMF (cat.) (Formation of Acid Chloride) Start->Activation DCM, 0°C to RT Intermed Intermediate: Acid Chloride Species Activation->Intermed -HCl, -CO, -CO2 Coupling Coupling: + N,O-Dimethylhydroxylamine HCl + Et3N (Base) Intermed->Coupling DCM, 0°C Workup Workup: 1. Quench (NaHCO3) 2. Wash (1M HCl) 3. Dry & Concentrate Coupling->Workup 4-12 hrs Product Target: N-methoxy-N,1-dimethyl cyclopropane-1-carboxamide Workup->Product Purification (Silica)

Figure 1: Step-by-step synthesis via the Acid Chloride pathway, optimized for sterically hindered quaternary acids.

Reactivity & Mechanism of Action[10]

The primary utility of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide is its ability to react with organometallic nucleophiles (R-Li or R-MgX) to form ketones without over-addition to tertiary alcohols.

The Chelation Mechanism

Unlike standard esters or amides, the Weinreb amide forms a stable five-membered cyclic transition state upon nucleophilic attack.

  • Nucleophilic Attack: The organometallic reagent attacks the carbonyl carbon.

  • Stabilization: The metal atom (Mg or Li) chelates between the carbonyl oxygen and the methoxy oxygen of the amide.

  • Stability: This tetrahedral intermediate is stable at low temperatures and resists collapse/elimination of the leaving group while in the reaction mixture.

  • Hydrolysis: The ketone is only liberated upon acidic quench during workup, preventing a second equivalent of nucleophile from attacking.

Mechanistic Diagram

WeinrebMechanism cluster_0 Key Feature: No Over-addition Amide Weinreb Amide (Reactant) TS Stable Tetrahedral Intermediate (Chelated Metal) Amide->TS Nucleophilic Attack Nucleophile Nucleophile (R-MgBr) Nucleophile->TS Quench Acid Hydrolysis (H3O+) TS->Quench Workup Ketone Cyclopropyl Ketone (Product) Quench->Ketone Collapse & Release

Figure 2: The chelation-controlled mechanism preventing over-addition, yielding the ketone exclusively.

Applications in Drug Development

Fragment-Based Drug Design

The 1-methylcyclopropyl moiety is a bioisostere for tert-butyl and gem-dimethyl groups. It is frequently used to:

  • Block Metabolism: The quaternary carbon prevents cytochrome P450 oxidation at the alpha-position.

  • Induce Conformational Tilt: The strained ring alters the vector of attached substituents, potentially improving binding affinity in receptor pockets.

Synthesis of Cyclopropyl Ketones

This Weinreb amide is the precursor for various 1-methylcyclopropyl ketones, which are intermediates in the synthesis of:

  • NK1 Antagonists: Used in anti-emetic drugs.

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators: Often contain sterically congested cycloalkyl rings.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[6]

  • Storage: Store at 2–8°C under inert gas. The compound is generally stable but hygroscopic.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not allow to enter drains.

References

  • Nahm, S., & Weinreb, S. M. (1981).[7][4][5] N-methoxy-N-methylamides as effective acylating agents.[3][4][8] Tetrahedron Letters, 22(39), 3815–3818.[4]

  • Key Organics. (n.d.). Product Data: N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (CAS 608537-49-1). Key Organics Ltd.

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004).[9] A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.[2][9] The Journal of Organic Chemistry, 69(25), 8984–8986.

  • PubChem. (2025).[10] Compound Summary: N-Methoxy-N-methylcyclopropanecarboxamide (Related Structure).[11] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Weinreb Amides in Synthesis N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Weinreb Amides in Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in modern organic synthesis.[1][2] First introduced by Nahm and Weinreb in 1981, their utility stems from a unique stability profile.[3] Unlike more reactive carboxylic acid derivatives, Weinreb amides react cleanly with organometallic reagents (like Grignard or organolithium reagents) to yield ketones without the common side-reaction of over-addition to form tertiary alcohols.[3][4] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2][4] Furthermore, they can be selectively reduced to aldehydes, making them a crucial functional group for building molecular complexity.[2]

This document provides a detailed guide for the synthesis of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide from its parent carboxylic acid, 1-methylcyclopropane-1-carboxylic acid. This target molecule, incorporating a constrained cyclopropyl ring, represents a valuable building block for generating novel chemical entities in pharmaceutical and agrochemical research. We present two robust protocols using different coupling strategies to provide flexibility based on available laboratory resources and substrate-specific requirements.

Overall Reaction Scheme

The fundamental transformation involves the coupling of 1-methylcyclopropane-1-carboxylic acid with N,O-dimethylhydroxylamine, typically from its more stable hydrochloride salt. This requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the hydroxylamine.

Reaction_Scheme cluster_reactants Reactants cluster_product Product carboxylic_acid 1-Methylcyclopropane- 1-carboxylic Acid weinreb_amide N-methoxy-N,1-dimethyl- cyclopropane-1-carboxamide carboxylic_acid->weinreb_amide Coupling Agent, Base, Solvent hydroxylamine N,O-Dimethylhydroxylamine (from HCl salt) hydroxylamine->weinreb_amide

Caption: General synthesis of the target Weinreb amide.

Mechanistic Rationale: Activating the Carboxyl Group

Direct amidation of a carboxylic acid is generally unfavorable. The core principle of Weinreb amide synthesis from a carboxylic acid is the in-situ conversion of the hydroxyl group of the carboxylic acid into a better leaving group. This "activation" creates a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.

Common strategies include:

  • Carbodiimide Coupling: Reagents like DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Mixed Anhydride Formation: Activating agents such as isobutyl chloroformate or methanesulfonyl chloride react with the carboxylate (formed in the presence of a base) to generate a mixed anhydride, which is an excellent acylating agent.[5]

The free N,O-dimethylhydroxylamine, liberated from its hydrochloride salt by a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine), then attacks the activated carbonyl. The base serves the dual purpose of neutralizing the hydrochloride salt and scavenging the acid generated during the activation step.[5][6]

Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling node_reagent node_reagent node_intermediate node_intermediate node_product node_product CA Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) CA->Activated_Intermediate + CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Hydroxylamine Hydroxylamine N,O-Dimethylhydroxylamine (Me(MeO)NH) Weinreb_Amide Weinreb Amide (Product) Tetrahedral_Intermediate->Weinreb_Amide Collapse Byproduct Urea Byproduct Tetrahedral_Intermediate->Byproduct

Caption: General mechanism using a carbodiimide coupling agent.

Experimental Workflow: From Reagents to Product

The overall laboratory process follows a logical sequence of reaction, workup, and purification. Careful execution of each step is critical for achieving high yield and purity.

Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification node_step node_step node_action node_action node_output node_output A1 Dissolve Carboxylic Acid, Hydroxylamine HCl, & Coupling Agent in Anhydrous Solvent A2 Cool to 0 °C A1->A2 A3 Add Base (e.g., TEA) Dropwise A2->A3 A4 Warm to RT & Stir A3->A4 B1 Quench Reaction (e.g., with H₂O or sat. NH₄Cl) A4->B1 B2 Extract with Organic Solvent (e.g., EtOAc, DCM) B1->B2 B3 Wash Organic Layer Sequentially: - Dilute Acid (e.g., 1M HCl) - sat. NaHCO₃ - Brine B2->B3 B4 Dry (Na₂SO₄), Filter, Concentrate B3->B4 C1 Crude Product B4->C1 C2 Silica Gel Column Chromatography C1->C2 C3 Pure Weinreb Amide C2->C3

Caption: A typical experimental workflow for Weinreb amide synthesis.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to efficiently generate the Weinreb amide under mild conditions. HOBt is added to suppress side reactions and minimize potential racemization if chiral centers are present.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier Example
1-Methylcyclopropane-1-carboxylic acidC₅H₈O₂100.12>98%Sigma-Aldrich
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNO97.54>98%Sigma-Aldrich
EDC HydrochlorideC₈H₁₈ClN₃191.70>98%Sigma-Aldrich
HOBt HydrateC₆H₅N₃O·xH₂O135.13 (anh.)>97%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24>99%Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93>99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄-ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.04GranularFisher Scientific
Step-by-Step Methodology
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methylcyclopropane-1-carboxylic acid (1.00 g, 10.0 mmol, 1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol, 1.1 eq), and HOBt hydrate (1.68 g, 11.0 mmol, 1.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) and stir the resulting suspension.

  • Activation: Add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 eq) to the mixture in one portion.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 4.35 mL, 25.0 mmol, 2.5 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford N-methoxy-N,1-dimethylcyclopropane-1-carboxamide as a clear oil.

Protocol 2: Mixed Anhydride Synthesis via Methanesulfonyl Chloride

This method is particularly effective for sterically hindered carboxylic acids and offers a cost-effective alternative to peptide coupling reagents.[5] The reaction proceeds via a mixed methanesulfonic anhydride intermediate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier Example
1-Methylcyclopropane-1-carboxylic acidC₅H₈O₂100.12>98%Sigma-Aldrich
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNO97.54>98%Sigma-Aldrich
Methanesulfonyl Chloride (MsCl)CH₃ClO₂S114.55>99.5%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19>99.5%Sigma-Aldrich
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11>99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄-ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.04GranularFisher Scientific
Step-by-Step Methodology
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methylcyclopropane-1-carboxylic acid (1.00 g, 10.0 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 3.07 mL, 22.0 mmol, 2.2 eq).

  • Activation: Add methanesulfonyl chloride (0.85 mL, 11.0 mmol, 1.1 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form. Stir the suspension at 0 °C for 1 hour.

  • Coupling: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol, 1.1 eq) in anhydrous THF (20 mL) and add TEA (1.54 mL, 11.0 mmol, 1.1 eq). Stir for 15 minutes at room temperature, then cool to 0 °C. Add this hydroxylamine solution to the mixed anhydride suspension via cannula.

  • Reaction: Allow the combined mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate, washing the solid with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The major byproduct, N-methoxy-N-methylmethanesulfonamide, can often be removed under high vacuum.[5]

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary and Protocol Comparison

ParameterProtocol 1: EDC/HOBt CouplingProtocol 2: Mixed Anhydride (MsCl)
Activating Agent EDC / HOBtMethanesulfonyl Chloride
Base DIPEATriethylamine (TEA)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Reaction Time 12-18 hours4-6 hours
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Pros Very mild conditions; low risk of side reactions; water-soluble byproducts are easily removed during workup.Cost-effective reagents; faster reaction time; effective for sterically demanding substrates.[5]
Cons Reagents are more expensive; longer reaction time.Requires careful temperature control during MsCl addition; byproduct removal may require vacuum.
Typical Yields 75-90%70-85%

References

  • Synthesis of hydroxamates (Weinreb amides) . Organic Chemistry Portal. [Link]

  • Weinreb ketone synthesis . Wikipedia. [Link]

  • How do you prepare a Weinreb amide? . TutorChase. [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids . Organic Letters, 11(19), 4474–4477. [Link]

  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides . ARKIVOC, 2002(11), 39-44. [Link]

  • Lakkakula, R., Roy, A., Mukkanti, K., & Narender, M. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 . World Journal of Pharmaceutical Research. [Link]

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids . ACS Publications. [Link]

  • Guchhait, S. K., Chaudhary, S., & Maurya, A. K. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine . ACS Combinatorial Science, 15(12), 643-648. [Link]

  • Weinreb Amides in Organic Synthesis . iSM2. [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates . The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube. [Link]

  • Weinreb amides . Current Separations, 30(12), 25. [Link]

  • Amide formation from carboxylic acid derivatives . Khan Academy. [Link]

  • Novel process for the preparation of weinreb amide derivatives.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides . The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • N-Methoxy-N-methylcyanoformamide . Organic Syntheses Procedure. [Link]

  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids . ResearchGate. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents . Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Sibi, M. P. (2001). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW . Organic Preparations and Procedures International, 33(1), 1-83. [Link]

Sources

Application

Protocol for converting N-methoxy-N,1-dimethylcyclopropane-1-carboxamide to ketones

Application Note: Precision Synthesis of 1-Methylcyclopropyl Ketones via Weinreb Amides Part 1: Strategic Rationale & Scientific Logic The Synthetic Challenge The conversion of carboxylic acid derivatives to ketones is o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Methylcyclopropyl Ketones via Weinreb Amides

Part 1: Strategic Rationale & Scientific Logic

The Synthetic Challenge

The conversion of carboxylic acid derivatives to ketones is often plagued by "over-addition," where the highly reactive ketone product consumes a second equivalent of the organometallic reagent to form a tertiary alcohol. This issue is exacerbated in sterically hindered substrates like 1-methylcyclopropane-1-carboxylic acid derivatives .

The 1-methylcyclopropyl moiety is a high-value pharmacophore in medicinal chemistry. It serves as a metabolically stable bioisostere for tert-butyl or isopropyl groups, blocking cytochrome P450 oxidation sites (metabolic hotspots) while maintaining lipophilicity. However, the quaternary center at the cyclopropane ring creates significant steric bulk, and the strained ring system poses a latent risk of acid-catalyzed ring opening during harsh workups.

The Weinreb Solution

The protocol below utilizes the Weinreb Amide (N-methoxy-N-methylamide) functionality.[1] This method is authoritative because it relies on a self-validating mechanistic checkpoint: the formation of a stable, chelated tetrahedral intermediate.

  • Mechanism: Upon nucleophilic attack by the organometallic reagent (R-M), the metal coordinates between the carbonyl oxygen and the N-methoxy oxygen.

  • Stability: This 5-membered chelate prevents the collapse of the tetrahedral intermediate into a ketone under the reaction conditions. Consequently, the ketone is only released during the acidic quench, preventing over-addition.

  • Steric Tolerance: While the 1-methyl group hinders approach, the high stability of the Weinreb intermediate allows for longer reaction times or slightly elevated temperatures (0°C

    
     RT) without side reactions.
    

Part 2: Visualizing the Mechanism

The following diagram illustrates the pathway, emphasizing the critical chelation state that guarantees mono-addition.

WeinrebMechanism cluster_0 Key Success Factor Substrate Weinreb Amide (N-methoxy-N,1-dimethyl...) Intermediate Stable Tetrahedral Chelate (Mg/Li) Substrate->Intermediate Nucleophilic Attack (THF, 0°C) Reagent Organometallic (R-MgX or R-Li) Reagent->Intermediate Coordination Quench Acidic Quench (NH4Cl / HCl) Intermediate->Quench Hydrolysis Note1 Chelation prevents over-addition Intermediate->Note1 Product Target Ketone (1-Methylcyclopropyl-C(=O)-R) Quench->Product Collapse & Release

Figure 1: Mechanistic pathway showing the stable chelated intermediate that prevents tertiary alcohol formation.

Part 3: Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (1.0 equiv).

  • Nucleophile: Grignard Reagent (R-MgBr/Cl, 1.2–1.5 equiv) OR Organolithium (R-Li, 1.1 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether). Note: THF is preferred for Grignards to aid solubility of the chelate.

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl). Note: Avoid strong mineral acids (HCl) initially to protect the cyclopropane ring.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Cool the flask to room temperature under positive inert gas pressure.

Step 2: Solvation

  • Dissolve N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

  • Cool the solution to 0°C using an ice/water bath.

    • Expert Insight: While many Weinreb reactions run at -78°C (for R-Li), Grignard additions to this sterically hindered amide are best initiated at 0°C to ensure sufficient kinetic energy for the attack without compromising selectivity.

Step 3: Nucleophilic Addition

  • Add the Grignard reagent (1.3 equiv) dropwise via syringe over 15–20 minutes.

  • Observation: A slight exotherm may occur.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (23°C) .

  • Stir for 1–3 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The intermediate is stable.[2][3] If starting material remains after 3 hours, the reaction can be gently heated to 40°C without risk of over-addition, thanks to the Weinreb chelate stability [1][5].

Step 4: Controlled Quench (Critical)

  • Cool the mixture back to 0°C.

  • Quench: Slowly add saturated aqueous NH₄Cl.

    • Why NH₄Cl? The 1-methylcyclopropyl ring is robust, but strong acidic conditions (e.g., 6M HCl) combined with heat can trigger ring-opening rearrangements to homoallylic halides [9]. NH₄Cl provides sufficient acidity to hydrolyze the chelate without attacking the ring.

Step 5: Workup & Isolation

  • Extract the aqueous layer with Et₂O or EtOAc (3x).

  • Wash combined organics with Brine (1x).

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Part 4: Data Summary & Troubleshooting

Stoichiometry & Conditions Table
ComponentEquivalentsRoleCritical Parameter
Weinreb Amide 1.0SubstrateDryness is critical (<50 ppm H₂O).
Grignard Reagent 1.2 – 1.5NucleophileExcess required to scavenge adventitious protons.
THF N/A (0.2 M)SolventStabilizes Mg-chelate.
Temperature 0°C

RT
Kinetic Control0°C initiation prevents side reactions; RT ensures conversion.
Time 1 – 4 hrsDurationMonitor disappearance of amide.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Remains Steric hindrance of 1-methyl group blocks attack.Increase Grignard to 2.0 equiv; warm to 40°C. The chelate is stable enough to withstand mild heat.
Tertiary Alcohol Formed Chelate failure or unstable intermediate.Ensure temperature was <5°C during addition. Verify reagent quality (titrate Grignard).
Ring-Opened Byproducts Acid-catalyzed rearrangement during workup.Switch quench to cold sat. NH₄Cl. Do not use HCl.
Low Yield Moisture killed the Grignard.Flame-dry glassware; use fresh anhydrous THF.

Part 5: Workflow Logic Diagram

Workflow Start Start: Dry Amide in THF (0.2M) Cool Cool to 0°C Start->Cool Add Add Grignard (1.3 eq) Dropwise Cool->Add Warm Warm to RT Stir 1-3 hrs Add->Warm Check TLC/LCMS Check Warm->Check Quench Quench: Sat. NH4Cl (Avoid strong acid) Check->Quench Complete Heat Heat to 40°C (Steric Push) Check->Heat Incomplete Extract Extract & Purify Quench->Extract Heat->Quench Complete

Figure 2: Operational workflow for the synthesis of hindered cyclopropyl ketones.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22 (39), 3815–3818. Link

  • Organic Syntheses. (2024). "Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide and its Conversion to Ketones". Org.[1] Synth. 101, 61-79. Link

  • TCI Chemicals. "Weinreb Ketone Synthesis Protocol". Tokyo Chemical Industry. Link

  • Hypha Discovery. (2025).[2][4] "Metabolism of cyclopropyl groups in drug design". Hypha Discovery Blogs. Link

  • BenchChem. (2025). "Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones". Link

  • Sigma-Aldrich. "Methyl 1-methylcyclopropyl ketone Product Information". Link

  • Chemistry Steps. "Direct Conversion of Weinreb Amides to Ketones". Link

  • Wikipedia. "Weinreb ketone synthesis". Link

  • ResearchGate. "Ring-opening hydroarylation of monosubstituted cyclopropanes".[5] Link

Sources

Method

Application Note: Coupling Strategies for Sterically Hindered 1-Methylcyclopropanecarboxylic Acid

-Quaternary Steric Hindrance Executive Summary The synthesis of Weinreb amides from sterically hindered carboxylic acids presents a specific challenge in medicinal chemistry. 1-methylcyclopropanecarboxylic acid possesses...

Author: BenchChem Technical Support Team. Date: February 2026


-Quaternary Steric Hindrance

Executive Summary

The synthesis of Weinreb amides from sterically hindered carboxylic acids presents a specific challenge in medicinal chemistry. 1-methylcyclopropanecarboxylic acid possesses a quaternary


-carbon, significantly reducing the rate of nucleophilic attack during standard amide coupling (e.g., EDC/NHS).

This Application Note details two robust protocols for coupling this hindered substrate with N,O-dimethylhydroxylamine :

  • Method A (Recommended): T3P® (Propylphosphonic anhydride) coupling.[1] This method offers the highest throughput, easiest workup, and drives the reaction to completion despite steric bulk.

  • Method B (Scale-Up): Acid Chloride activation via Oxalyl Chloride.[2] This is the most cost-effective method for multi-gram to kilogram scale-up.

Scientific Background & Mechanistic Insight

The Steric Challenge

The target molecule contains a cyclopropyl ring with a methyl group at the 1-position. This creates a quaternary center directly adjacent to the carbonyl carbon.

  • Kinetic Barrier: The bulky methyl group and the rigid cyclopropyl ring shield the carbonyl carbon from incoming nucleophiles.

  • Reagent Failure: Standard carbodiimides (DCC, EDC) often result in stalled reactions or require large excesses of reagents because the active O-acylisourea intermediate rearranges to the unreactive N-acylurea faster than the hindered amine can attack.

The Weinreb Advantage

The product, N-methoxy-N-methyl-1-methylcyclopropanecarboxamide , is a critical intermediate. Upon reaction with organometallics (RM), it forms a stable 5-membered cyclic chelate intermediate. This prevents the "over-addition" typical of esters or acid chlorides, allowing for the clean isolation of ketones upon acidic workup.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best method for your specific constraints.

CouplingDecision Start Start: 1-Methylcyclopropanecarboxylic Acid ScaleCheck Is the scale > 100g? Start->ScaleCheck CostCheck Is reagent cost a primary constraint? ScaleCheck->CostCheck No (Lab/Pilot) Oxalyl_Route METHOD B: Acid Chloride (Low Cost, High Throughput) ScaleCheck->Oxalyl_Route Yes (Industrial) T3P_Route METHOD A: T3P Coupling (High Yield, Easy Workup, Green) CostCheck->T3P_Route No (Prioritize Speed/Purity) CostCheck->Oxalyl_Route Yes caption Figure 1: Decision matrix for selecting coupling conditions based on scale and constraints.

Experimental Protocols

Method A: T3P Coupling (The Modern Standard)

Why this works: T3P (Propylphosphonic anhydride) acts as a powerful dehydrating agent. It forms a mixed anhydride with the carboxylic acid that is highly reactive but does not suffer from the rapid side-reactions seen with carbodiimides. The byproduct is water-soluble, simplifying purification.[3]

Reagents & Stoichiometry
ComponentEquiv.Role
1-methylcyclopropanecarboxylic acid1.0Substrate
N,O-Dimethylhydroxylamine HCl1.1 - 1.2Amine Source
T3P (50% w/w in EtOAc or DMF)1.5 - 2.0Coupling Agent
DIPEA (Diisopropylethylamine)3.0 - 4.0Base
Ethyl Acetate (EtOAc)[0.2 M]Solvent
Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopropanecarboxylic acid (1.0 equiv) in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Cool the solution to 0 °C. Add DIPEA (3.0 equiv) dropwise.

    • Note: At least 3 equivalents are needed: 1 to neutralize the HCl from the amine salt, 1 to deprotonate the carboxylic acid, and 1 to neutralize the T3P byproduct.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in one portion. The mixture may become a slurry.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC or LCMS. T3P drives hindered acids well; if starting material remains after 4 hours, add 0.5 equiv more T3P and stir overnight.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[4]

    • Wash sequence: Water (x2)

      
       Sat. NaHCO
      
      
      
      (x1)
      
      
      1M HCl (x1)
      
      
      Brine.
    • Why: The T3P byproduct is water-soluble propylphosphonic acid. It washes away completely with water/bicarbonate.

  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash chromatography (typically Hexanes/EtOAc) if necessary, though T3P often yields material >95% pure.

Method B: Acid Chloride Activation (The Scalable Route)

Why this works: Converting the hindered acid to an acid chloride creates a hyper-reactive electrophile that overcomes the steric barrier of the quaternary carbon. Oxalyl chloride is preferred over thionyl chloride for cleaner reaction profiles.[5]

Reagents & Stoichiometry
ComponentEquiv.Role
1-methylcyclopropanecarboxylic acid1.0Substrate
Oxalyl Chloride1.2 - 1.5Chlorinating Agent
DMF (Dimethylformamide)0.05 (Cat.)Catalyst
N,O-Dimethylhydroxylamine HCl1.1Amine Source
Triethylamine (TEA) or Pyridine2.5Base
Dichloromethane (DCM)[0.3 M]Solvent
Step-by-Step Protocol
  • Activation: Dissolve the acid (1.0 equiv) in dry DCM under inert atmosphere (N

    
     or Ar). Cool to 0 °C.
    
  • Catalyst: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO, COngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , HCl) will occur.
    
    • Safety: Must be done in a well-ventilated fume hood.[6]

  • Completion: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases.

    • Check: Aliquot a small sample into MeOH. If reaction is complete, TLC/LCMS will show the methyl ester, not the acid.

  • Concentration (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh DCM. This prevents side reactions with the amine.

  • Coupling: In a separate flask, mix N,O-dimethylhydroxylamine HCl (1.1 equiv) and TEA (2.5 equiv) in DCM at 0 °C.

  • Addition: Cannulate the acid chloride solution into the amine/base mixture slowly at 0 °C.

  • Workup: After 1 hour at RT, quench with water. Wash with 1M HCl and Sat.[7] NaHCO

    
    . Dry and concentrate.
    

Mechanistic Visualization (T3P Pathway)

The following diagram illustrates the activation pathway of T3P, highlighting why it is effective for this hindered substrate.

T3P_Mechanism Acid 1-Me-Cyclopropyl Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate MixedAnh Reactive Mixed Anhydride Carboxylate->MixedAnh Attacks T3P T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Product Weinreb Amide Product MixedAnh->Product Nucleophilic Acyl Substitution Byproduct Water Soluble Byproduct MixedAnh->Byproduct Leaving Group Amine Weinreb Amine (NH-OMe) Amine->Product caption Figure 2: T3P activation mechanism. The mixed anhydride is highly reactive, overcoming the steric bulk of the 1-methyl group.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Steric bulk preventing attack.Switch to Method B (Acid Chloride) or heat Method A to 40 °C (T3P is thermally stable).
Precipitate in Reaction Amine HCl salt not dissolving.Ensure enough base (DIPEA/TEA) is present. 1-methylcyclopropane moiety is lipophilic; ensure solvent volume is sufficient.
Impurity: Methyl Ester Methanol contamination.If using Method B, ensure no MeOH was used to clean glassware or present in the quench before full consumption.
Low Yield (Workup) Product water solubility.[3][5]Weinreb amides can be slightly polar. Saturate the aqueous layer with NaCl (Brine) and perform back-extractions with DCM/EtOAc.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[8][9][10][11] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[10]

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177.

  • Archimica (Now Euticals). "T3P® (Propanephosphonic Acid Anhydride) Application Note." T3P is a registered trademark of Archimica.

Sources

Application

Application Notes &amp; Protocols: Leveraging N-methoxy-N,1-dimethylcyclopropane-1-carboxamide as a Strategic Pharmaceutical Intermediate

Introduction: The Strategic Value of a Dual-Functionality Intermediate In the landscape of modern medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological properties is paramount. Intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Dual-Functionality Intermediate

In the landscape of modern medicinal chemistry, the pursuit of molecular novelty and enhanced pharmacological properties is paramount. Intermediates that offer both robust, predictable reactivity and access to desirable structural motifs are invaluable assets in drug discovery pipelines. N-methoxy-N,1-dimethylcyclopropane-1-carboxamide is one such intermediate, uniquely combining two powerful chemical features in a single, compact molecule: the Weinreb-Nahm amide and a gem-disubstituted cyclopropane ring .

The Weinreb-Nahm amide (an N-methoxy-N-methylamide) is a highly reliable acylating agent. Its principal advantage is the ability to react with potent organometallic nucleophiles (like Grignard or organolithium reagents) to cleanly form ketones, arresting the reaction at the ketone stage and preventing the common side reaction of over-addition to form tertiary alcohols.[1][2][3] This controlled reactivity is due to the formation of a stable, chelated tetrahedral intermediate.[2]

Simultaneously, the cyclopropane ring is a well-established "bioisostere," often used to replace other small alkyl groups, such as isopropyl or gem-dimethyl moieties, to modulate a compound's metabolic stability, potency, and pharmacokinetic profile.[4] The gem-disubstituted pattern, in particular, offers a rigid conformational constraint that can enhance binding affinity to biological targets by minimizing the entropic penalty of binding.[4] This guide provides a comprehensive overview of the synthesis and application of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide, complete with detailed protocols for its use in pharmaceutical synthesis.

Synthesis of the Intermediate

The most direct and reliable route to N-methoxy-N,1-dimethylcyclopropane-1-carboxamide begins with the corresponding carboxylic acid, 1-methylcyclopropane-1-carboxylic acid. The conversion to the Weinreb amide is typically achieved via activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[5][6]

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step, one-pot procedure is highly efficient and scalable. The carboxylic acid is first converted to the more reactive acyl chloride, which immediately reacts with the hydroxylamine salt.

Workflow Diagram: Synthesis of the Intermediate

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A 1-Methylcyclopropane- 1-carboxylic Acid E Intermediate: 1-Methylcyclopropane-1-carbonyl chloride A->E Reacts with B Oxalyl Chloride (or SOCl₂) B->E C Anhydrous DCM (Solvent) D Catalytic DMF F N,O-Dimethylhydroxylamine Hydrochloride E->F In-situ reaction H Final Product: N-methoxy-N,1-dimethyl- cyclopropane-1-carboxamide F->H Reacts with G Pyridine (or TEA) G->H Base

Caption: One-pot synthesis of the title Weinreb amide.

Materials:

  • 1-methylcyclopropane-1-carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1-methylcyclopropane-1-carboxylic acid (1.0 eq) and anhydrous DCM (approx. 0.5 M).

  • Acyl Chloride Formation: Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise via the dropping funnel over 20 minutes.

    • Scientist's Note: The reaction produces gaseous HCl and CO. Ensure the setup is in a well-ventilated fume hood. The DMF acts as a catalyst for the formation of the Vilsmeier reagent, which is the active acylating species.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch (~1800 cm⁻¹).

  • Amide Formation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add pyridine (2.2 eq) slowly.

    • Scientist's Note: Pyridine acts as both a base to free the amine and to quench the HCl generated during the acylation. Using a slight excess ensures the reaction goes to completion.

  • Coupling: Slowly add the solution of the acyl chloride (from step 3) to the hydroxylamine suspension at 0 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding saturated aqueous NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Weinreb amide.

Core Application: Synthesis of Cyclopropyl Ketones

The primary utility of this intermediate is its reaction with organometallic reagents to synthesize cyclopropyl ketones, which are valuable precursors for more complex pharmaceutical targets.[7][8] The stability of the chelated tetrahedral intermediate is the key to the success of this transformation.[2][9]

Mechanism: Stability of the Weinreb Intermediate

G Start Weinreb Amide + R-MgX Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Ketone Ketone Product Intermediate->Ketone Aqueous Workup Alcohol Tertiary Alcohol (Over-addition product) Intermediate->Alcohol Collapse is Disfavored

Caption: Reaction pathway showing the stabilized intermediate.

Protocol 2: General Procedure for Ketone Synthesis

Materials:

  • N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

  • Anhydrous Tetrahydrofuran (THF)

  • Organometallic Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O; or n-Butyllithium, 2.5 M in hexanes)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the Weinreb amide (1.0 eq) and anhydrous THF (approx. 0.3 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: Low temperature is critical to maintain the stability of the tetrahedral intermediate and prevent potential side reactions, such as enolization if the organometallic reagent is a strong base.

  • Nucleophilic Addition: Add the organometallic reagent (1.1 - 1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by checking for the consumption of the starting amide.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Scientist's Note: Quenching at low temperature is crucial. A rapid temperature increase before quenching can cause the intermediate to collapse and potentially react further. NH₄Cl is a mild acid source that effectively protonates the intermediate during workup.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ketone can be purified by flash chromatography.

Data Presentation: Representative Ketone Syntheses
EntryOrganometallic Reagent (R-M)Product (R-CO-C₃H₄-CH₃)Typical Yield
1Phenylmagnesium bromide1-(1-methylcyclopropyl)-1-phenylethanone85-95%
2n-Butyllithium1-(1-methylcyclopropyl)pentan-1-one80-90%
3Vinylmagnesium bromide1-(1-methylcyclopropyl)prop-2-en-1-one75-85%
44-fluorophenylmagnesium bromide1-(4-fluorophenyl)-1-(1-methylcyclopropyl)ethanone88-96%

Safety and Handling

  • N-methoxy-N,1-dimethylcyclopropane-1-carboxamide: Handle as a typical laboratory chemical. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

  • Acylating Agents: Oxalyl chloride and thionyl chloride are corrosive and toxic. Handle only in a chemical fume hood.

Conclusion and Future Outlook

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide is a potent and versatile building block for pharmaceutical development. Its predictable reactivity allows for the clean and high-yield synthesis of diverse cyclopropyl ketones, which serve as entry points for more complex molecular architectures. The incorporation of the gem-disubstituted cyclopropane motif offers medicinal chemists a valuable tool for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. Future applications may explore the use of this intermediate in C-H activation chemistries or as a directing group in transition metal-catalyzed reactions, further expanding its synthetic utility.[9]

References

  • TutorChase. How do you prepare a Weinreb amide? [Link]

  • Scott, J. S., & Williams, G. D. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Tanmoy Biswas. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • ResearchGate. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. [Link]

  • Katritzky, A. R., et al. (2004). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

  • Organic Syntheses. Synthesis of a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock and Its Use to Synthesize Differentiated Carbonyl Compounds. [Link]

  • Kalepu, J., & Pilarski, L. T. (2021). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Singh, S., et al. Chemistry of N-Methoxy-N-Methylamides. Applications in Synthesis. A Review. ElectronicsAndBooks. [Link]

  • Svitlyk, V., et al. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [Link]

  • Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from Gem-Dialkyl Groups Through Double C–H Activation. ChemRxiv. [Link]

  • RWTH Publications. Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. [Link]

  • ResearchGate. The 'textbook' application of Weinreb amides: generation of mono-addition products resulting from nucleophilic attack on their carbonyl groups. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • ResearchGate. A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters. [Link]

  • ResearchGate. A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. [Link]

  • Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. ChemRxiv. [Link]

  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Kumar, K. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society. [Link]

Sources

Method

Scale-up procedure for N-methoxy-N,1-dimethylcyclopropane-1-carboxamide production

Application Note: AN-2026-02-13 Methodology: One-Pot CDI-Mediated Amidation Target CAS: 122967-57-9 Application: Pharmaceutical Intermediate (Lenvatinib Precursors/Analogs) Executive Summary This application note details...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-02-13

Methodology: One-Pot CDI-Mediated Amidation Target CAS: 122967-57-9 Application: Pharmaceutical Intermediate (Lenvatinib Precursors/Analogs)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide , a critical Weinreb amide intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs).

While laboratory-scale synthesis often utilizes carbodiimides (EDC/DCC) or acid chlorides, these methods pose significant challenges at the kilogram scale, including atom inefficiency, difficult urea byproduct removal, and corrosive off-gassing (


, 

). This guide presents a 1,1'-Carbonyldiimidazole (CDI) mediated route.[1] This "one-pot" approach offers superior process safety, simplified workup (water-soluble byproducts), and high compatibility with the strained cyclopropane ring system.

Chemical Context & Reaction Design[2][3][4][5][6][7][8][9][10][11]

The Target Molecule
  • IUPAC Name: N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

  • Role: Acts as a stable acyl equivalent. The Weinreb amide moiety prevents over-addition of nucleophiles (e.g., Grignard reagents), allowing selective conversion to methyl ketones or aldehydes—essential for building the quinoline-linked scaffolds in kinase inhibitors.

Reaction Scheme

The process proceeds via the in situ formation of a reactive N-acylimidazole intermediate, followed by nucleophilic displacement by N,O-dimethylhydroxylamine.

ReactionScheme SM1 1-Methylcyclopropane- 1-carboxylic acid Inter N-Acylimidazole Intermediate SM1->Inter Activation (-CO2) Reagent1 CDI (1,1'-Carbonyldiimidazole) Reagent1->Inter Product Target Weinreb Amide (CAS 122967-57-9) Inter->Product Coupling Byprod Byproducts: CO2 (gas), Imidazole Inter->Byprod Reagent2 N,O-Dimethylhydroxylamine HCl Reagent2->Product

Figure 1: Reaction pathway utilizing CDI activation. The release of CO₂ provides a thermodynamic driving force for the activation step.

Process Development & Critical Parameters

To transition from mg-scale to kg-scale, specific engineering controls must be implemented.

Solvent Selection
  • Lab Standard: Dichloromethane (DCM).[2] Issue: Environmental regulation, low boiling point.

  • Scale-Up Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why: Higher boiling point (

      
      C) allows better thermal control; forms a clean biphasic system with water for workup; derived from renewable sources.
      
Stoichiometry & Thermodynamics
ComponentEquiv.RoleScale-Up RiskMitigation
Carboxylic Acid 1.0SubstrateCyclopropane ring strainMaintain T < 40°C to prevent ring opening/decomposition.
CDI 1.1 - 1.2Activator

Evolution
Dosimetry control: Add solid CDI in portions or as a slurry. Monitor off-gassing.
N,O-DMHA·HCl 1.1 - 1.2Amine SourceHygroscopicStore in desiccated conditions; account for HCl neutralization.
Imidazole (In situ) 2.2+Base/ByproductBufferingRequires acidic wash (pH 2-3) for complete removal.

Detailed Scale-Up Protocol (1.0 kg Basis)

Safety Warning: This reaction generates significant volumes of


 gas (approx. 240 L per kg of substrate). Ensure reactor venting is sized appropriately.
Equipment Setup
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Peripheral: Reflux condenser (

    
    C coolant), solids addition funnel (or powder doser), gas bubbler (to monitor 
    
    
    
    rate).
  • Atmosphere: Dry Nitrogen sweep.

Step-by-Step Procedure
Phase 1: Activation (Acyl Imidazole Formation)
  • Charge 10.0 L of 2-MeTHF (anhydrous) to the reactor.

  • Charge 1.0 kg (10.0 mol) of 1-methylcyclopropane-1-carboxylic acid . Start stirring at 250 RPM.

  • Cool the mixture to

    
    C.
    
  • Addition: Charge 1.78 kg (11.0 mol, 1.1 equiv) of CDI in 5 equal portions over 60 minutes.

    • Critical Control: Wait for gas evolution to subside between portions. Maintain internal temperature

      
      C.
      
  • Hold: After final addition, warm to

    
    C and stir for 1 hour.
    
    • IPC (In-Process Control): Take aliquot, quench with MeOH. Analyze by HPLC. Disappearance of acid peak indicates completion.

Phase 2: Coupling
  • Charge 1.17 kg (12.0 mol, 1.2 equiv) of N,O-dimethylhydroxylamine hydrochloride directly to the reactor as a solid.

    • Note: The reaction may become heterogeneous (slurry). This is normal.

  • Optional Promoter: If reaction is sluggish, add 1.0 equiv of Imidazole or 0.1 equiv of DMAP (rarely needed for this substrate).

  • Reaction: Stir at

    
    C for 12–16 hours.
    
    • IPC:[3] Target conversion >98% (HPLC).

Phase 3: Workup & Isolation
  • Quench: Slowly add 5.0 L of 1M HCl (aq). Caution: Exothermic.

    • Purpose: Converts imidazole byproduct to water-soluble imidazolium chloride.

  • Separation: Agitate for 15 mins, settle, and separate phases. Retain organic (upper) layer.

  • Wash 2: Wash organic layer with 5.0 L of Sat.

    
      (removes unreacted acid).
    
  • Wash 3: Wash organic layer with 5.0 L of Brine .

  • Drying: Circulate through a cartridge filter containing

    
     or stir with bulk dessicant.
    
  • Concentration: Distill solvent under reduced pressure (

    
    C, 100 mbar).
    
  • Final Purification:

    • The product is typically a pale yellow oil.

    • High Purity Requirement: Perform fractional vacuum distillation (bp approx.

      
      C at 1-2 mmHg).
      

Analytical Controls

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 210 nm (Amide bond) and 254 nm.

Specification Limits
TestMethodSpecification
Appearance VisualClear, pale yellow liquid
Assay HPLC (w/w%)> 97.0%
Impurity A (Acid) HPLC< 0.5%
Impurity B (Imidazole) GC/HPLC< 0.1%
Water Content Karl Fischer< 0.2%

Process Flow Diagram (PFD)

PFD Start Start: Acid + 2-MeTHF Reactor Reactor 1: CDI Addition (Gas Scrubbing) Start->Reactor T=10°C Coupling Coupling: Add N,O-DMHA·HCl Reactor->Coupling IPC: Acid < 1% Quench Quench/Wash: 1M HCl -> NaHCO3 -> Brine Coupling->Quench 12-16 hrs Evap Solvent Strip: Rotary Evaporator Quench->Evap Organic Phase Distill Vacuum Distillation (Optional for >99%) Evap->Distill Crude Oil Final Final Product Packaging Evap->Final If purity >97% Distill->Final

Figure 2: Unit operations flow for the production of the Weinreb amide.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Valeur, E.; Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. Link

  • Vertex AI Search Results. (2024). "CDI mediated synthesis of Weinreb amides scale up". ChemSpider / Organic Syntheses. (See Context Snippet 1.1).
  • Eisai R&D Management Co. (2006). "Process for preparation of Quinoline Derivatives (Lenvatinib intermediates)". US Patent 7,612,208. Link

  • Dubois, L. et al. (2012). "Scale-up of CDI-mediated amidation". Organic Process Research & Development. (General reference for CDI safety dosimetry).

Sources

Application

Application Note: Organolithium Addition to N-Methoxy-N,1-dimethylcyclopropane-1-carboxamide

Executive Summary This application note details the protocol for converting N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (Substrate 1 ) to functionalized cyclopropyl ketones via nucleophilic acyl substitution with or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for converting N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (Substrate 1 ) to functionalized cyclopropyl ketones via nucleophilic acyl substitution with organolithium reagents.

The 1,1-disubstituted cyclopropane moiety is a high-value pharmacophore in medicinal chemistry, often serving as a bioisostere for gem-dimethyl groups or to conformationally lock peptide backbones. However, the quaternary center at C1 introduces significant steric hindrance, while the cyclopropane ring introduces strain. This protocol leverages the Weinreb amide functionality to prevent over-addition (tertiary alcohol formation) and ring-opening side reactions, ensuring high-fidelity ketone synthesis.[1]

Mechanistic Insight & Reaction Design

The Chelation Control Model

The success of this transformation relies on the formation of a stable five-membered cyclic chelate intermediate. Unlike esters or acid chlorides, which readily undergo double nucleophilic addition to form alcohols, the Weinreb amide forms a tight coordination complex with the lithium cation.

Key Mechanistic Features:

  • Restricted Collapse: The tetrahedral intermediate is stabilized by the lithium bridge between the carbonyl oxygen and the N-methoxy oxygen. This prevents the expulsion of the leaving group (N,O-dimethylhydroxylamine) during the reaction conditions.

  • Steric Synergy: The 1-methyl substituent on the cyclopropane ring adds steric bulk. While this slows the initial nucleophilic attack, it paradoxically increases the stability of the tetrahedral intermediate, effectively locking the reaction at the ketone stage until acidic workup.

Pathway Visualization

The following diagram illustrates the transition from the ground-state amide to the stable lithiated intermediate, followed by hydrolytic collapse.

WeinrebMechanism Substrate Weinreb Amide (Substrate 1) TS Tetrahedral Chelate Intermediate (Stable at RT) Substrate->TS Nucleophilic Attack (-78°C to 0°C) RLi Organolithium (R-Li) RLi->TS Product Cyclopropyl Ketone TS->Product Collapse (Leaving Group Expulsion) Hydrolysis Acidic Quench (H3O+) Hydrolysis->Product Protonation

Figure 1: Mechanistic pathway of organolithium addition to Weinreb amides. The stable chelate (yellow) prevents over-addition.

Critical Process Parameters (CPP)

Optimization of this reaction requires balancing the reactivity of the organolithium species against the steric hindrance of the C1-methyl group.

ParameterRecommendationRationale
Solvent Anhydrous THF THF coordinates Li+, breaking down R-Li aggregates (tetramers/hexamers) into more reactive dimers/monomers, essential for attacking the hindered C1 center. Et₂O is a secondary choice if the R-Li is unstable in THF.
Temperature -78°C

0°C
Addition must occur at -78°C to prevent decomposition of the R-Li. However, due to the steric bulk of the 1-methylcyclopropane, the reaction often requires warming to 0°C (or even RT) to drive conversion to the tetrahedral intermediate.
Stoichiometry 1.2 - 1.5 equiv. A slight excess of R-Li compensates for adventitious moisture and the slower kinetics caused by the quaternary center.
Quench aq. HCl or NaHSO₄ The chelate is robust. Weak acids (NH₄Cl) may result in slow hydrolysis. A stronger acidic quench ensures complete collapse to the ketone.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-acetyl-1-methylcyclopropane (Example R = Me) or aryl derivatives.

Materials
  • Substrate: N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (1.0 equiv).

  • Reagent: Organolithium (e.g., MeLi, PhLi, n-BuLi) (1.3 equiv). Note: Titrate before use.

  • Solvent: THF (Anhydrous, inhibitor-free).

  • Quench: 1M HCl or saturated NH₄Cl (depending on product acid sensitivity).

Protocol Steps
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen/argon inlet.

    • Cool the flask to room temperature under positive inert gas pressure.

  • Substrate Solubilization:

    • Charge the Weinreb amide (1.0 equiv) into the flask.

    • Add anhydrous THF (concentration ~0.2 M).

    • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Organolithium Addition:

    • Add the organolithium reagent (1.3 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Critical: Maintain internal temperature below -70°C during addition to avoid local overheating and decomposition.

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • The Warming Step: Remove the cooling bath and allow the reaction to warm to 0°C over 30–60 minutes.

    • Expert Note: For the 1-methylcyclopropane substrate, the steric hindrance often prevents complete reaction at -78°C. The stable Weinreb intermediate allows this warming without side reactions.

    • Monitor by TLC or HPLC. (See Section 5).

  • Quench and Hydrolysis:

    • Cool the mixture back to 0°C.

    • Quench: Slowly add 1M HCl (2-3 equiv) with vigorous stirring.

    • Allow the biphasic mixture to stir at Room Temperature (RT) for 20 minutes to ensure complete hydrolysis of the hemiaminal intermediate.

  • Workup & Isolation:

    • Dilute with Et₂O or EtOAc.

    • Separate layers. Extract the aqueous layer twice with organic solvent.

    • Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Quality Control & Troubleshooting Workflow

The following decision tree guides the operator through common failure modes associated with hindered Weinreb amides.

Troubleshooting Start Monitor Reaction (TLC/LC-MS) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckProduct Is Product Ketone Observed? CheckSM->CheckProduct Yes LowConv Issue: Low Conversion (Steric Hindrance) CheckSM->LowConv No Success Proceed to Workup CheckProduct->Success Yes (Major) OverAdd Issue: Over-Addition (Tertiary Alcohol) CheckProduct->OverAdd No (Alcohol formed) WarmUp Action: Warm to RT or Reflux (Check stability) LowConv->WarmUp Reaction Stalled DrySolvent Action: Check Solvent Dryness / Titrate R-Li LowConv->DrySolvent Reagent Quenched SlowQuench Action: Improve Quench (Use HCl, longer stir) OverAdd->SlowQuench Prevention for next run

Figure 2: Troubleshooting logic for organolithium addition to sterically hindered amides.

Self-Validating Checks:
  • The "Color Test": Weinreb amide intermediates often form a clear or slightly yellow solution. Appearance of a deep red/brown precipitate before quench may indicate R-Li decomposition or deprotonation of the cyclopropane ring (rare, but possible with sec-BuLi).

  • TLC Monitoring: The tetrahedral intermediate is often stable on silica. To monitor properly, you must perform a "mini-workup" in the TLC vial (add a drop of reaction mix to a drop of dilute acid in the vial) before spotting.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][2][3][4] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Sibi, M. P. (1993).[5] "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review". Organic Preparations and Procedures International, 25(1), 15–40. Link

  • Woo, J. C. S.; Fenster, E.; Dake, G. R. (2004).[2][6] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides".[6] The Journal of Organic Chemistry, 69(25), 8984–8986. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[4] "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link

Sources

Method

One-pot synthesis of cyclopropyl ketones via Weinreb amide intermediate

Application Note: High-Fidelity One-Pot Synthesis of Cyclopropyl Ketones via Weinreb Amide Intermediate Executive Summary Cyclopropyl ketones are privileged pharmacophores in modern drug discovery, serving as metabolic b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity One-Pot Synthesis of Cyclopropyl Ketones via Weinreb Amide Intermediate

Executive Summary

Cyclopropyl ketones are privileged pharmacophores in modern drug discovery, serving as metabolic blockers and conformationally restricted linkers in varying therapeutic classes (e.g., antivirals, kinase inhibitors). Standard synthesis often involves the isolation of intermediates, leading to yield erosion and extended processing times.

This Application Note details a robust, telescoped "one-pot" protocol for converting carboxylic acids directly to cyclopropyl ketones. By leveraging the Weinreb amide (


-methoxy-

-methylamide) as a transient intermediate, this method circumvents the classic "over-addition" problem associated with Grignard reagents, ensuring high chemoselectivity for the ketone over the tertiary alcohol.

Scientific Foundation & Mechanism

The "Over-Addition" Challenge

Direct addition of cyclopropylmagnesium bromide (cPrMgBr) to acid chlorides or esters typically results in tertiary alcohols. The highly reactive ketone intermediate formed after the first addition is more electrophilic than the starting material, inviting a second nucleophilic attack.

The Weinreb Solution

The Weinreb amide circumvents this by forming a stable five-membered chelated intermediate upon nucleophilic attack. The magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This rigid tetrahedral complex prevents the collapse of the intermediate to a ketone under reaction conditions.[1] The ketone is only liberated upon acidic quench, effectively "masking" the carbonyl group from further reaction.

Mechanistic Pathway

WeinrebMechanism Acid Carboxylic Acid (R-COOH) Act Activated Acyl (Acid Chloride) Acid->Act 1. (COCl)2, DMF cat. Amide Weinreb Amide (R-CO-N(OMe)Me) Act->Amide 2. MeNH(OMe)•HCl + Base Tetra Stable Tetrahedral Chelate (Mg) Amide->Tetra 3. cPr-MgBr (Nucleophilic Attack) Tetra->Tetra Stable at RT Ketone Cyclopropyl Ketone (R-CO-cPr) Tetra->Ketone 4. Acidic Quench (H3O+)

Figure 1: The mechanistic flow from acid activation to the stable metal-chelated intermediate, preventing over-addition.

Experimental Protocol

Objective: Synthesis of Cyclopropyl-(4-chlorophenyl)methanone (Model Substrate). Scale: 10 mmol (scalable to 100 mmol).

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
4-Chlorobenzoic Acid 1.0SubstrateDry, high purity
Oxalyl Chloride 1.2ActivatorFreshly distilled/opened
DMF 0.05CatalystAnhydrous

-Dimethylhydroxylamine HCl
1.1Amine SourceHygroscopic; keep dry
Triethylamine (Et

N)
2.2BaseDry over KOH/Sieves
Cyclopropylmagnesium Bromide 1.3 - 2.0*Nucleophile0.5-1.0 M in THF
Dichloromethane (DCM) SolventAnhydrous<50 ppm H

O

*Note: If amine salts are not filtered, extra Grignard (up to 2.5 equiv) may be required to neutralize the ammonium salts formed in situ.

Step-by-Step Procedure

Step 1: In Situ Activation (Acid Chloride Formation)

  • Charge a flame-dried 100 mL round-bottom flask (RBF) with 4-chlorobenzoic acid (1.57 g, 10 mmol) and anhydrous DCM (30 mL).

  • Add catalytic DMF (2 drops).

  • Cool to 0°C under N

    
     atmosphere.
    
  • Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise over 10 minutes. Caution: Gas evolution (CO, CO

    
    , HCl).
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution is clear.

  • Optional but Recommended: Concentrate in vacuo to remove excess oxalyl chloride/HCl, then redissolve in anhydrous DCM (30 mL). This minimizes Grignard consumption later.

Step 2: Weinreb Amide Formation

  • Cool the acid chloride solution to 0°C.

  • Add

    
    -Dimethylhydroxylamine hydrochloride  (1.07 g, 11 mmol).
    
  • Add Triethylamine (3.1 mL, 22 mmol) dropwise. Exothermic.

  • Stir at RT for 1 hour. Monitor by TLC (conversion of acid chloride to amide).

Step 3: Telescoped Grignard Addition

  • Cool the mixture to -20°C (Ice/Salt bath or Cryocooler). Note: Lower temperatures are safer for selectivity but 0°C is often sufficient for Weinreb amides.

  • Add Cyclopropylmagnesium bromide (0.5 M in THF) dropwise.

    • Stoichiometry Alert: If you did not remove the Et

      
      N•HCl salts via filtration, they will protonate the Grignard. In this "true one-pot" scenario, add 2.5 equiv  of Grignard. If you filtered salts, 1.3 equiv  is sufficient.
      
  • Stir for 45 minutes at 0°C. The stable chelate prevents over-reaction.

Step 4: Quench and Workup

  • Quench carefully with 1M HCl (cold) or saturated NH

    
    Cl solution.
    
    • Mechanism:[1][2][3][4][5][6] This hydrolyzes the Mg-chelate, releasing the ketone.

  • Extract with DCM (3 x 20 mL).

  • Wash combined organics with Brine, dry over MgSO

    
    , and concentrate.
    
  • Purify via silica gel chromatography (Hexanes/EtOAc).

Critical Process Parameters (CPP) & Troubleshooting

Decision Tree for Optimization

Optimization Start Start Synthesis CheckYield Check Yield/Purity Start->CheckYield Good Proceed to Scale-up CheckYield->Good >80% LowYield Low Yield (<50%) CheckYield->LowYield Impurity Tertiary Alcohol Found CheckYield->Impurity Dry Solvents (Karl Fischer) Dry Solvents (Karl Fischer) LowYield->Dry Solvents (Karl Fischer) Increase Grignard Equiv\n(Quenched by Salts) Increase Grignard Equiv (Quenched by Salts) LowYield->Increase Grignard Equiv\n(Quenched by Salts) Lower Temp (-78°C) Lower Temp (-78°C) Impurity->Lower Temp (-78°C) Check Quench pH\n(Must be Acidic) Check Quench pH (Must be Acidic) Impurity->Check Quench pH\n(Must be Acidic)

Figure 2: Troubleshooting logic for common failure modes in Weinreb synthesis.

Comparative Analysis of Activation Methods
MethodReagentsProsCons
Acid Chloride (Recommended) (COCl)

or SOCl

Cleanest intermediate; high yield.Generates acidic gas; requires ventilation.
CDI Coupling 1,1'-CarbonyldiimidazoleMild conditions; no acidic gas.Fatal Flaw for One-Pot: Imidazole byproduct consumes Grignard. Requires isolation.
Mixed Anhydride ClCO

Et / NMM
Fast activation.Carbonate byproducts can compete for Grignard.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2][5] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie, 339(6), 517–524.

  • Tale, R. H.; Torane, R. P. (2010). "A practical one-pot synthesis of ketones from carboxylic acids via Weinreb amides". Synlett, (14), 2071-2074.

  • Wiles, J. A., et al. (2016). "The Cyclopropyl Fragment in Drug Discovery". Journal of Medicinal Chemistry, 59(10). (Contextual grounding for pharmacophore relevance).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing over-addition side reactions in Weinreb amide ketone synthesis

Current Status: Online Operator: Senior Application Scientist Topic: Minimizing Over-Addition (Tertiary Alcohol Formation) Ticket ID: WN-81-OA Introduction: The "Stable" Chelate Fallacy Welcome to the bench. You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Minimizing Over-Addition (Tertiary Alcohol Formation) Ticket ID: WN-81-OA

Introduction: The "Stable" Chelate Fallacy

Welcome to the bench. You are likely here because the "guaranteed" stoichiometry of the Weinreb amide synthesis has failed you.

The dogma is simple: The N-methoxy-N-methylamide forms a stable 5-membered metal chelate (tetrahedral intermediate) that refuses to collapse into a ketone until acidic hydrolysis. Theoretically, this prevents the ketone from being attacked by a second equivalent of nucleophile.[1]

The Reality: The chelate is not infinitely stable. It is a kinetic fortress that can be breached by thermodynamic stress (heat), aggressive reagents (organolithiums), or improper quenching protocols. If the chelate collapses before the excess nucleophile is destroyed, you will form the tertiary alcohol.

This guide provides the forensic tools to identify why your chelate is leaking and the protocols to seal it.

Module 1: Diagnostic Workflow

Before altering your synthesis, confirm the failure mode. Use this decision tree to isolate the root cause based on your crude NMR/GC-MS data.

WeinrebDiagnostics Start Analyze Crude Reaction Mixture Result_Tertiary Major Product: Tertiary Alcohol Start->Result_Tertiary Found 3° Alcohol Result_SM Major Product: Recovered Amide Start->Result_SM Found SM Result_Ketone Major Product: Desired Ketone (Low Yield) Start->Result_Ketone Clean but low conversion Q_Quench Did reaction exotherm during quench? Result_Tertiary->Q_Quench Q_Reagent Was reagent titrated? Result_SM->Q_Reagent Q_Temp Did internal temp rise above -10°C? Q_Quench->Q_Temp No (Controlled) Diagnosis_Quench DIAGNOSIS: Quench Failure (Ketone released while RM still active) Q_Quench->Diagnosis_Quench Yes (Hot Quench) Diagnosis_Collapse DIAGNOSIS: Premature Chelate Collapse (Thermal Failure) Q_Temp->Diagnosis_Collapse Yes (>0°C) Q_Temp->Diagnosis_Collapse No (Stable T) -> Check Sterics Diagnosis_Wet DIAGNOSIS: Reagent Decomposition (Moisture/Air) Q_Reagent->Diagnosis_Wet No/Unknown

Figure 1: Diagnostic logic for Weinreb amide failure modes. Blue nodes indicate the primary causes of over-addition.

Module 2: Critical Troubleshooting (Q&A)
Scenario A: "I kept it cold (-78°C), but I still got the tertiary alcohol."

The Hidden Culprit: The Quench.[2][3][4] Even if the chelate is stable during the reaction, the moment you add aqueous acid, two things happen simultaneously:

  • Protonation destroys the excess Organolithium/Grignard.

  • Hydrolysis breaks the chelate, releasing the ketone.[5]

If the hydrolysis is faster than the protonation of the bulk reagent, or if the quench generates local hot spots (exotherm), the released ketone will react with the surviving nucleophile immediately.

The Fix: The Inverse Quench. Never add water to the reaction. Cannulate the cold reaction mixture into a vigorously stirred, pre-cooled acidic solution (e.g., 1M HCl or NaHSO₄) at 0°C. This ensures the nucleophile hits a massive excess of protons instantly, destroying it before the ketone has a chance to form.

Scenario B: "I am using a bulky Grignard and the reaction is stalling, so I warmed it up."

The Mechanism: Steric hindrance prevents the formation of the tight 5-membered chelate. Without this stabilization, the tetrahedral intermediate is loose. Warming it up promotes the collapse of this "loose" intermediate to the ketone in situ. Once the ketone forms, it is actually less sterically hindered than the amide, making the second addition faster than the first.

The Fix: TurboGrignards (


). 
Switch to Knochel-type TurboGrignards. The Lithium Chloride breaks up Grignard aggregates, increasing the kinetic activity of the reagent without requiring thermal activation. This allows you to run the reaction at lower temperatures (-20°C to 0°C) where the intermediate remains stable.
Scenario C: "My Organolithium is over-adding regardless of temperature."

The Mechanism: Organolithiums (R-Li) are smaller and harder nucleophiles than Grignards. The O-Li bond in the chelate is less covalent than the O-Mg bond, making the chelate less robust.

The Fix: Transmetallation. Do not use R-Li directly if over-addition is a problem. Generate the R-Li, then add anhydrous


 or 

to generate the Grignard or Organozinc in situ before adding the Weinreb amide. The Magnesium chelate is significantly more stable.
Module 3: The "Gold Standard" Protocol

This protocol is designed to eliminate the two primary vectors of over-addition: Thermal Collapse and Quench Competition .

Reagents:

  • Substrate: Weinreb Amide (1.0 equiv)

  • Nucleophile: Grignard Reagent (1.2 - 1.5 equiv) - Titrated immediately prior to use.

  • Solvent: Anhydrous THF or DCM (DCM often improves chelate stability).

Step-by-Step Procedure:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve Weinreb amide in THF (0.2 M). Cool to -10°C (Ice/Acetone bath).

    • Note: -78°C is often unnecessary for Grignards and can cause solubility issues, but -10°C is critical to prevent exotherms.

  • Addition: Add the Grignard reagent dropwise over 30 minutes.

    • Critical: Monitor internal temperature. Do not allow T > 0°C.

  • Monitoring: Stir at 0°C for 1 hour. TLC should show consumption of SM.

    • Do NOT reflux.

  • The Inverse Quench (The Safety Valve):

    • Prepare a separate flask with 1M HCl (excess) or Sat.

      
        mixed with ice.
      
    • Transfer the reaction mixture via cannula (or syringe) slowly into the acidic quench solution while stirring vigorously.

    • Why? This guarantees that every drop of reaction mixture hits an ocean of protons, killing the excess Grignard instantly before the chelate opens.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Module 4: Data & Compatibility

Solvent & Additive Effects on Selectivity

VariableRecommendationImpact on Over-Addition
Solvent THF (Standard)Good solubility. Standard chelate stability.
DCM (Alternative)Often provides tighter chelation; slower reaction but higher selectivity.
Et₂O Higher aggregation; can lead to stalling and subsequent thermal forcing (bad).
Additive LiCl (1-2 equiv)Breaks aggregates; increases reactivity at low temp (prevents need for heating).
Additive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Highly effective for 1,2-addition selectivity; suppresses enolization side reactions.[6]
Reagent R-Mg-X Preferred.[7][8] Forms stable 5-membered chelate.
R-Li High risk. Use < -78°C or transmetallate to Mg.
Module 5: Frequently Asked Questions (FAQ)

Q: Can I use bulky protecting groups (e.g., TBS) near the Weinreb amide? A: Yes, but be careful. Extreme steric bulk alpha to the carbonyl can prevent the chelate from closing properly. If the chelate doesn't close, you lose the "Weinreb effect," and the intermediate behaves like a standard ketone precursor. In these cases, use a large excess of Mg salts (


) to force chelation.

Q: I see a significant amount of aldehyde in my product. Why? A: This is a reduction side reaction. If your Grignard has beta-hydrogens (e.g., Isopropyl Grignard) and the reaction is sterically hindered, the Grignard can act as a hydride donor (reduction) rather than a nucleophile. Switch to a less hindered organometallic or lower the temperature.

Q: Is the


 method applicable here? 
A:  While primarily used to prevent enolization during additions to ketones, Knochel's lanthanide salts stabilize the tetrahedral intermediate and allow for milder conditions. If you are seeing over-addition due to extreme reactivity of the nucleophile, adding 

can modulate the nucleophilicity and improve the chelate stability.
References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.

  • Bommhardt, A., et al. "Weinreb Amides: A Universal Scaffold for the Synthesis of Ketones." ChemComm, 2020 (Review on modern applications and troubleshooting).

  • BenchChem Technical Support. "Troubleshooting low yield in Grignard synthesis." BenchChem Knowledge Base, 2025 .

Sources

Optimization

Technical Support Center: Purification Strategies for N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

Welcome to the technical support center for the purification of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common challenges in the purification of this Weinreb amide. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N-methoxy-N,1-dimethylcyclopropane-1-carboxamide?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on the common preparation of Weinreb amides from carboxylic acids or their activated derivatives, you should anticipate the following:

  • Unreacted Starting Materials: This includes residual 1-methylcyclopropane-1-carboxylic acid and N,O-dimethylhydroxylamine (often used as its hydrochloride salt).[1][2]

  • Coupling Reagent Byproducts: Depending on your choice of coupling agent (e.g., DCC, HATU, POCl₃), you will have corresponding byproducts (e.g., DCU, triazolopyridine, phosphoric acid derivatives).[3] These are often highly polar and can sometimes be removed with a simple aqueous workup.

  • Side-Reaction Products: Over-addition of organometallic reagents to the Weinreb amide can lead to the formation of a ketone, though this is less common with the stable tetrahedral intermediate formed by Weinreb amides.[2][4][5] Elimination of the methoxide group to release formaldehyde can also occur, particularly with highly basic or sterically hindered nucleophiles.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or extraction (e.g., dichloromethane, THF, ethyl acetate) and excess base (e.g., triethylamine, DIPEA) are common.[6][7]

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For a robust and generally applicable initial purification, flash column chromatography on silica gel is the method of choice.[1][8][9] N-methoxy-N,1-dimethylcyclopropane-1-carboxamide is a moderately polar compound. A typical starting point for solvent systems would be a gradient of ethyl acetate in hexanes.

To determine the optimal solvent system, it is highly recommended to first perform thin-layer chromatography (TLC) on your crude material using various solvent ratios.[9] Aim for an Rf value of approximately 0.35 for the desired product to ensure good separation on the column.[8]

Q3: Is recrystallization a viable purification method for N-methoxy-N,1-dimethylcyclopropane-1-carboxamide?

A3: Recrystallization can be a highly effective technique for obtaining high-purity material, provided the compound is a solid at room temperature and you can identify a suitable solvent system. While many Weinreb amides are oils, if your product is a solid, this method can be very powerful for removing small amounts of closely related impurities.[10]

The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The desired compound should crystallize out, leaving the impurities dissolved in the mother liquor. Common solvent systems to screen for recrystallization include hexanes/ethyl acetate, diethyl ether/pentane, or toluene/heptane.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or TFA to improve peak shape) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification of MS, allowing you to identify the molecular weights of any impurities present.[11]

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of purity. A single spot on a TLC plate (visualized under UV light and with a potassium permanganate stain) is a good indication of high purity.[9]

II. Troubleshooting Guides

Problem 1: My compound is co-eluting with an impurity during column chromatography.
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent System 1. Re-evaluate your TLC analysis. Test a wider range of solvent polarities. 2. Consider using a ternary solvent system (e.g., hexanes/ethyl acetate/dichloromethane) to fine-tune the separation. 3. If the impurity is more polar, try a less polar solvent system. If it's less polar, try a more polar one.The elution order in normal-phase chromatography is primarily determined by the polarity of the compounds.[8] Adjusting the mobile phase polarity alters the competition for adsorption sites on the silica gel, thereby improving separation.
Column Overloading 1. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the sample.[8] 2. Ensure the sample is loaded in a minimal volume of solvent.Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated. This prevents the establishment of the equilibrium required for effective separation.[8]
Improper Column Packing 1. Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is generally preferred.[8] 2. Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.[8]A poorly packed column will have an uneven solvent flow, leading to band broadening and co-elution.
Problem 2: The yield after purification is significantly lower than expected.
Potential Cause Troubleshooting Steps Scientific Rationale
Product is too soluble in the mobile phase 1. If using a gradient, collect smaller fractions and analyze them carefully by TLC to avoid combining fractions containing the product with those of impurities. 2. Consider switching to a less polar solvent system to slow down the elution of your product.If the compound is highly soluble in the mobile phase, it will elute quickly and in a larger volume, potentially overlapping with impurities and leading to loss of material during fraction cutting.
Degradation on Silica Gel 1. Neutralize the silica gel by pre-treating it with a small amount of triethylamine in the eluent. 2. If the compound is acid-sensitive, consider using alumina (neutral or basic) as the stationary phase instead of silica gel.[8]Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.[8] Amides can be susceptible to hydrolysis under acidic or basic conditions.[12]
Incomplete Extraction from Aqueous Workup 1. Perform multiple extractions (at least 3-4 times) with an appropriate organic solvent during the initial workup. 2. Ensure the pH of the aqueous layer is optimized for the extraction of your compound. For a neutral amide, this is less of a concern, but it's good practice.The partition coefficient of the compound between the organic and aqueous phases dictates the efficiency of extraction. Multiple extractions are more effective than a single large-volume extraction.
Problem 3: The purified product shows signs of degradation over time.
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis 1. Store the purified compound under an inert atmosphere (nitrogen or argon) and at low temperatures (2-8°C).[13] 2. Ensure the product is free of any acidic or basic residues from the purification process.Amides are susceptible to hydrolysis, which is the cleavage of the amide bond by water.[12] This process can be catalyzed by acids or bases. Storing the compound in a dry, inert, and cold environment minimizes the rate of this degradation pathway.[14]
Oxidation 1. Store the compound in amber vials or otherwise protected from light. 2. Consider adding an antioxidant to the storage solution if the compound is to be kept in solution for an extended period.Oxidation can be initiated by light or trace metals and involves the loss of electrons from the molecule.[12][14] While amides are generally less prone to oxidation than other functional groups, it is a potential degradation pathway for many organic molecules.
Experimental Workflow Visualization

Below is a generalized workflow for the purification and analysis of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide.

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Aqueous_Workup Extraction Extraction (e.g., DCM or EtOAc) Aqueous_Workup->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration TLC_Analysis TLC Analysis for Solvent System Concentration->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Analysis TLC/LC-MS Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Final_Concentration Final Concentration Combine_Fractions->Final_Concentration Purity_Analysis Purity & Identity Check (HPLC, NMR, MS) Final_Concentration->Purity_Analysis Storage Store Pure Product (Inert atmosphere, 2-8°C) Purity_Analysis->Storage

Caption: General purification workflow for N-methoxy-N,1-dimethylcyclopropane-1-carboxamide.

Decision Tree for Purification Strategy

This diagram outlines the decision-making process for selecting an appropriate purification strategy based on the characteristics of the crude product.

Purification_Decision_Tree decision decision process process outcome outcome start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid major_impurities Are major impurities significantly different in polarity? is_solid->major_impurities No (Oil) recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography major_impurities->column Yes major_impurities->column No high_purity High Purity Achieved? recrystallization->high_purity further_purification Further Purification Needed? column->further_purification high_purity->column No final_product Final Pure Product high_purity->final_product Yes further_purification->recrystallization Yes (if solidifies) further_purification->final_product No

Caption: Decision tree for selecting a purification strategy.

References
  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Available at: [Link]

  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. 1981, 22(39), 3815-3818.
  • Sibi, M. P. Chemistry of N-methoxy-N-methylamides. Applications in Synthesis. A Review.
  • Column chromatography. University of Colorado Boulder. Available at: [Link]

  • A. A. G. O.
  • Weinreb amide. Reddit. Available at: [Link]

  • Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids - Supporting Inform
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Available at: [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. 2017, 94, 184-197.
  • An Unusual trans-hydrosilylation of prochiral 1,1-disubstituted cyclopropenes to realize different nature of asymmetric palladium and rhodium catalysis - Supporting Inform
  • Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents.
  • A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate.
  • Woo, J. C. S.; Fenster, E.; Dake, G. R. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry. 2004, 69(25), 8984-8986.
  • An efficient conversion of carboxylic acids into Weinreb amides.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • A facile one-pot synthesis of weinreb amides
  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
  • Allowable Adjustments to United States Pharmacopoeia (USP) Methods. Phenomenex.
  • Pharmacopoeia (USP) Methods.
  • Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.

Sources

Troubleshooting

Technical Support Guide: Troubleshooting 1-Methylcyclopropane Amide Couplings

Ticket ID: #STR-1-MECP-001 Subject: Overcoming Steric Hindrance in 1-Methylcyclopropane Carboxylic Acid Couplings Assigned Specialist: Senior Application Scientist Status: Open for Resolution The Core Challenge: Why This...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STR-1-MECP-001 Subject: Overcoming Steric Hindrance in 1-Methylcyclopropane Carboxylic Acid Couplings Assigned Specialist: Senior Application Scientist Status: Open for Resolution

The Core Challenge: Why This Reaction Fails

You are likely experiencing low conversion (<30%) or stalled kinetics when attempting to couple 1-methylcyclopropane-1-carboxylic acid (or its amine counterpart).

The Structural Root Cause: While cyclopropane rings are strained, the 1-methyl substitution creates a quaternary center directly adjacent to the reaction site. This exerts a significant steric shielding effect on the carbonyl carbon (in the acid) or the nitrogen lone pair (in the amine).

  • Kinetic Barrier: The trajectory for nucleophilic attack (Burgi-Dunitz angle) is physically blocked by the methyl group and the ring hydrogens.

  • Side Reactions: Because the desired attack is slow, the activated intermediate (e.g., O-acylisourea from EDC) hangs around too long, leading to rearrangement into stable, unreactive

    
    -acylureas or hydrolysis back to the starting material.
    

Decision Matrix: Selecting the Right Activation Strategy

Do not default to EDC/HOBt or standard HATU protocols if they have already failed. Use this logic tree to select the correct "Power Reagent."

ReagentSelection Start Start: 1-Me-Cyclopropane Coupling Substrate Is the substrate Acid-Sensitive? Start->Substrate Sensitive Yes (e.g., Boc groups, t-Bu esters) Substrate->Sensitive Yes Robust No (Robust substrate) Substrate->Robust No T3P STRATEGY A: T3P (Propylphosphonic Anhydride) Sensitive->T3P Low Epimerization Risk Fallback STRATEGY C: HATU + HOAt (If T3P fails) T3P->Fallback Still Low Yield? Chloride STRATEGY B: Acid Chloride (via Ghosez's Reagent) Robust->Chloride Max Reactivity

Figure 1: Strategic decision tree for reagent selection based on substrate sensitivity.

High-Performance Protocols

Strategy A: T3P (Propylphosphonic Anhydride)

Best for: Acid-sensitive substrates, avoiding epimerization (if the amine is chiral), and ease of workup. T3P drives the reaction by forming a cyclic anhydride intermediate that is highly reactive but less prone to side reactions than carbodiimides.

Protocol:

  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), Base (3.0–5.0 eq), T3P (1.5–2.0 eq, usually supplied as 50% w/w in EtOAc or DMF).

  • Solvent: EtOAc (preferred for workup) or DMF/NMP (for solubility).

  • Base Selection: Use DIPEA or N-Methylmorpholine (NMM) .[1]

  • Procedure:

    • Dissolve Acid and Amine in the solvent.

    • Add Base and cool to 0 °C.

    • Add T3P solution dropwise.

    • Allow to warm to RT. Crucial: If conversion is low after 4h, heat to 50–60 °C. T3P is thermally stable and often requires heat for hindered substrates.

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble.[2]

Strategy B: Neutral Acid Chloride Generation (Ghosez’s Reagent)

Best for: Extremely hindered systems where "active esters" (HATU/T3P) are still not electrophilic enough. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions , avoiding the harsh acidity of Thionyl Chloride or Oxalyl Chloride.[3]

Protocol:

  • Activation: Dissolve 1-Me-cyclopropane carboxylic acid (1.0 eq) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1.1–1.2 eq) at 0 °C. Stir for 1–2 hours at RT.

    • Note: Monitor by TLC (quench a chemically distinct aliquot with MeOH to check for methyl ester formation).

  • Coupling: Once the acid chloride is formed, add the Amine (1.1 eq) and a non-nucleophilic base like 2,6-Lutidine or Collidine (1.5 eq).

  • Rationale: The acid chloride is the smallest, most electrophilic species possible, minimizing the steric penalty.

Troubleshooting FAQs

Q: I am using HATU but the reaction stalls at 50% conversion. Should I add more HATU? A: No. Adding more HATU often leads to guanidinylation of your amine (where the amine attacks the HATU itself rather than the activated acid).

  • Fix: Switch to HOAt (1-Hydroxy-7-azabenzotriazole) as an additive or use HATU/HOAt combination. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (via chelation) that speeds up the attack of the amine by ~10x compared to HOBt.

Q: My LCMS shows a mass corresponding to the Product + 18 (Hydrolysis) or Starting Material. Why? A: This indicates the activated ester formed, but the amine could not attack it before moisture hydrolyzed it back to the acid.

  • Fix: Ensure strictly anhydrous conditions. Use molecular sieves in the reaction. Switch to Strategy B (Acid Chloride) , which is so reactive it often outcompetes hydrolysis if the amine is present immediately.

Q: Can I use EDC/NHS? A: Avoid. NHS esters are generally too stable and not reactive enough for quaternary centers like 1-methylcyclopropane. You need the high energy of an Acid Chloride or the driving force of the Phosphorus-Oxygen bond in T3P.

Q: What solvent is best for these hindered couplings? A: Concentration matters. Run the reaction as concentrated as solubility permits (0.5 M to 1.0 M).

  • Solvents: DMF and NMP are superior to DCM for kinetics because they stabilize the polar transition states.

Comparative Data: Reagent Efficacy

ParameterHATUT3PGhosez's Reagent (Acid Cl)
Steric Tolerance Moderate-HighHighVery High
Epimerization Risk Low (if base controlled)Very Low Moderate (if heated)
Byproduct Removal Difficult (Tetramethylurea)Easy (Water Soluble) Easy (Volatile/Water Soluble)
Thermal Stability Low (Explosive risk >60°C)High (Safe to reflux) Moderate
Cost HighModerateModerate

References

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

    
    -Chloroenamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[3] Angewandte Chemie International Edition.
    [Link]
    
  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[1] Organic Process Research & Development. (General reference for T3P utility in hindered systems).

Sources

Optimization

Optimizing temperature conditions for Grignard addition to cyclopropyl Weinreb amides

Case ID: OPT-GRIG-CYC-001 Status: Active Subject: Temperature Optimization & Troubleshooting for Cyclopropyl Ketone Synthesis Executive Summary: The Stability vs. Reactivity Paradox The Core Challenge: Synthesizing cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-GRIG-CYC-001 Status: Active Subject: Temperature Optimization & Troubleshooting for Cyclopropyl Ketone Synthesis

Executive Summary: The Stability vs. Reactivity Paradox

The Core Challenge: Synthesizing cyclopropyl ketones via Weinreb amides involves balancing two opposing forces:

  • Chelate Stability (Requires Energy): The 5-membered tetrahedral intermediate (the "Weinreb Chelate") is robust. It prevents over-addition but requires sufficient thermal energy (or Lewis acidity) to form efficiently.

  • Ring Strain (Intolerant of Energy): The cyclopropyl ring (

    
    27.5 kcal/mol strain energy) acts as a 
    
    
    
    -donor. At high temperatures or in the presence of strong acids/radicals, it is prone to ring-opening (homo-Michael addition or radical fragmentation).

The Verdict: Unlike standard Weinreb additions which tolerate


, cyclopropyl substrates require a Cold-Start / Warm-Finish  protocol. The addition must occur at reduced temperatures (

to

) to suppress radical pathways, while the formation of the stable chelate often requires warming to

to drive completion before quenching.

Technical FAQ: Thermodynamics & Kinetics

Q: Why does my reaction stall at


 despite the Grignard being in excess? 
A:  Kinetic trapping. While the Grignard reagent is reactive, the formation of the magnesium chelate (the N-O-Mg bridge) has an activation energy. At 

, the aggregation state of the Grignard (often tetrameric or dimeric in ethers) may prevent effective nucleophilic attack.
  • Solution: Initiate at

    
     to mix, then slowly ramp to 
    
    
    
    . This "thermal gradient" allows the reaction to proceed without providing enough energy for ring-opening side reactions.

Q: I see ring-opened byproducts. Is this thermal decomposition? A: Likely, but the mechanism depends on your Grignard:

  • Alkyl Grignards: High temps (

    
    ) can trigger Single Electron Transfer (SET) pathways. If a cyclopropylcarbinyl radical forms, it opens at a rate of 
    
    
    
    .
  • Workup Artifacts: The cyclopropyl ketone product is acid-sensitive. Quenching with

    
     at Room Temp often hydrolyzes the ring. Always quench with saturated 
    
    
    
    at
    
    
    .

Q: Does solvent choice impact the optimal temperature? A: Yes.

  • 
    :  Promotes tighter Grignard association. Requires slightly higher temps (
    
    
    
    ) for completion.
  • THF: Solvates Mg species better (monomeric/dimeric equilibrium). Reactivity is higher; strictly maintain

    
     to 
    
    
    
    during addition to prevent over-reaction or radical formation.

Visualizing the Pathway

The following diagram illustrates the critical "Safe Zone" for the Weinreb intermediate and the divergence points for failure (Ring Opening vs. Over-addition).

WeinrebMechanism Start Cyclopropyl Weinreb Amide Mix Addition Phase (-78°C to -20°C) Start->Mix Grignard R-MgBr (Nucleophile) Grignard->Mix Intermediate Stable Tetrahedral Chelate (Mg-O-N) Mix->Intermediate Kinetic Control (Prevents SET) Fail_Over Over-Addition (Tertiary Alcohol) Intermediate->Fail_Over Temp > 20°C (Chelate Breakdown) Fail_Ring Ring Opening (Radical/Acidic) Intermediate->Fail_Ring Strong Acid Quench or Trace Metals Quench Buffered Quench (Sat. NH4Cl, 0°C) Intermediate->Quench Hydrolysis Product Cyclopropyl Ketone Quench->Product Yield > 85%

Figure 1: Reaction pathway showing the stability window of the tetrahedral chelate. Note that high temperatures destabilize the chelate, risking over-addition, while harsh quenching risks ring opening.

Troubleshooting Dashboard

Use this matrix to diagnose yield issues based on experimental observations.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Kinetic Stalling: Reaction temp too low (

) for specific R-MgX aggregation state.
Step-Up Protocol: Add at

, stir 1h, then warm to

for 30 min before quench.
Ring-Opened Byproducts Radical Pathway (SET): Trace transition metals (Fe, Mn) in Mg turnings or high temp addition.Additives: Use high-purity Mg or add

(Knochel conditions) to break aggregates. Keep T

.
Tertiary Alcohol Formed Chelate Collapse: Internal temperature spike during addition caused chelate dissociation.Rate Control: Slow addition rate. Ensure internal probe (not bath) reads target temp.
Product Decomposition Acidic Lysis: Quench was too acidic (pH < 4) causing cyclopropane hydration.Buffer: Quench with sat.

+

(pH ~8). Avoid

.
Recovered Starting Material Enolization: If R-MgX is bulky/basic (e.g.,

), it acted as a base, not a nucleophile.
Temperature: Lower temp to

favors nucleophilic attack over proton abstraction.

Optimized Experimental Protocol (SOP)

Objective: Synthesis of Cyclopropyl Phenyl Ketone (Model System) Standard: Adapted from Nahm & Weinreb (1981) and Organic Syntheses modifications for acid-sensitive groups.

Reagents
  • Cyclopropyl Weinreb Amide (1.0 equiv)

  • Grignard Reagent (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF (preferred for solubility) or

    
     (preferred for complex stability).
    
Workflow
  • Preparation (T = RT):

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Dissolve Weinreb amide in THF (

      
       concentration).
      
  • Cryogenic Cooling (T =

    
     to 
    
    
    
    ):
    • For Alkyl/Aryl Grignards: Cool bath to

      
        (Ice/Salt/Acetone).
      
    • For Vinyl/Allyl Grignards: Cool bath to

      
        (Dry Ice/Acetone).
      
    • Why? Vinyl/Allyl groups are hyper-reactive and prone to radical coupling.

  • Controlled Addition:

    • Add Grignard reagent dropwise over 30 minutes.

    • Critical: Monitor internal temperature. Do not allow exotherm to exceed

      
      .
      
  • The "Soak" (T =

    
    ): 
    
    • After addition, remove cooling bath.

    • Allow reaction to warm to

      
       naturally over 1 hour.
      
    • Checkpoint: TLC should show consumption of amide. The tetrahedral intermediate is invisible to TLC (it stays at the baseline or hydrolyzes on the plate).

  • Buffered Quench (The "Danger Zone"):

    • Cool back to

      
      .
      
    • Add saturated aqueous

      
       dropwise.
      
    • Note: Vigorous stirring is required to break the Mg-salts. If the emulsion is stubborn, use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of acid.

Decision Tree for Temperature Selection

TempDecision Start Select Grignard Type Type1 Alkyl / Aryl (e.g., PhMgBr, EtMgBr) Start->Type1 Type2 Vinyl / Allyl / Alkynyl (High Reactivity) Start->Type2 Type3 Sterically Hindered (e.g., t-BuMgBr) Start->Type3 ProtocolA Protocol A: Add at -20°C Warm to 0°C Type1->ProtocolA Standard ProtocolB Protocol B: Add at -78°C Warm to -20°C Type2->ProtocolB Prevent Coupling ProtocolC Protocol C: Add at -78°C Warm to RT Type3->ProtocolC Overcome Sterics

Figure 2: Protocol selection based on nucleophile reactivity and steric profile.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Organic Syntheses. (2011). "Synthesis of Cyclopropyl Ketones via Weinreb Amides". Org.[1][2] Synth. 88, 61. (Specific protocol for radical clock probes using cyclopropyl Weinreb amides).

  • Burchat, A. F.; Chong, J. M.; Nielsen, N. (1997). "Titration of Grignard Reagents with 1,10-Phenanthroline". Journal of Organometallic Chemistry, 542(2), 281–283. (Essential for stoichiometry control).

  • Knochel, P.; et al. (2009). "Functionalized Grignard Reagents". Angewandte Chemie International Edition, 48(33), 6018-6036. (Discusses LiCl additives for solubility at low temps).

Sources

Troubleshooting

Resolving solubility issues of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide in ether

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N-methoxy-N,1-dimethylcyclopropane-1-carboxamide. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-methoxy-N,1-dimethylcyclopropane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this Weinreb amide, particularly in ethereal solvents like diethyl ether (Et₂O). Our goal is to provide expert-driven, practical solutions to ensure the smooth progression of your experimental work.

Troubleshooting Guide: Resolving Solubility Issues in Ether

Users have reported that N-methoxy-N,1-dimethylcyclopropane-1-carboxamide, a substituted Weinreb amide, can exhibit limited solubility in diethyl ether at ambient temperature. This can impede reactions where ether is the solvent of choice, such as in Grignard or organolithium additions. The following troubleshooting guide provides a systematic approach to overcome this issue, starting with the simplest methods and progressing to more advanced techniques.

Step 1: Initial Assessment - Purity and Material Integrity

Before modifying the solvent system, it is crucial to verify the integrity of your starting material.

  • Verify Purity: Impurities from synthesis or degradation can significantly alter solubility characteristics. Confirm the purity of the amide via NMR or LC-MS. By-products from the amide coupling process, if not fully removed, can be particularly problematic.[1]

  • Ensure Anhydrous Conditions: Weinreb amides are generally stable, but the organometallic reactions they are used in are highly sensitive to moisture. The solvent (diethyl ether) must be rigorously dried, as any water can react with the organometallic reagents.[2] Ensure your amide is also dry, as absorbed atmospheric moisture can affect dissolution.

Step 2: Physical Dissolution Methods

Often, simple physical agitation can overcome the kinetic barrier of dissolution.

Protocol: Sonication-Assisted Dissolution

Sonication uses sound energy to agitate particles, which can speed up dissolution by breaking down intermolecular interactions in the crystal lattice.[3][4] This is a non-invasive method that is particularly useful for preventing localized overheating.

  • Prepare the Slurry: Add the N-methoxy-N,1-dimethylcyclopropane-1-carboxamide to the anhydrous diethyl ether in your reaction flask to form a slurry.

  • Immerse in Ultrasonic Bath: Place the flask in an ultrasonic bath filled with water. Ensure the water level is sufficient to cover the solvent level within the flask.

  • Apply Ultrasound: Sonicate the mixture in 5-10 minute intervals. After each interval, visually inspect the solution for suspended solids.

  • Monitor Temperature: Be aware that prolonged sonication can cause gentle heating. If your subsequent reaction is temperature-sensitive, consider using a cooling bath in conjunction with sonication.

Step 3: The Co-Solvent Approach

If physical methods are insufficient, introducing a co-solvent can dramatically improve solubility by altering the overall polarity and solvating power of the medium.[5][6]

Rationale: Why Use a Co-Solvent?

Amides possess a strong dipole moment due to the carbonyl group and can act as hydrogen bond acceptors.[7][8] While diethyl ether is a good solvent for many Grignard reactions, its low polarity may not be sufficient to solvate a more crystalline or polar amide effectively. A more polar ethereal co-solvent like tetrahydrofuran (THF) can enhance solubility. THF is a stronger Lewis base than diethyl ether, which can improve the solvation of both the amide and the organometallic species.[9]

Protocol: Co-Solvent Screening with THF
  • Initial Slurry: Prepare the slurry of the amide in diethyl ether as before.

  • Titrate with THF: While stirring, add anhydrous THF dropwise or in small aliquots (e.g., 5% of the total ether volume at a time).

  • Observe Dissolution: Continue adding THF until the solute fully dissolves. Note the approximate ratio of Ether:THF required.

  • Reaction Compatibility: For most Grignard and organolithium reactions, the addition of THF is well-tolerated and can even be beneficial for reagent stability and reactivity.[10][11]

Co-Solvent Selection Table
Co-SolventBoiling Point (°C)Key AdvantagesConsiderations
Tetrahydrofuran (THF) 66Higher boiling point than Et₂O allows for higher reaction temperatures; excellent solvating power.[9]Miscible with water, which can complicate aqueous workups. Prone to peroxide formation.[11]
2-Methyltetrahydrofuran (2-MeTHF) ~80"Green" solvent from renewable resources; less prone to peroxide formation; partially miscible with water, simplifying workups.[10]May have slightly different reactivity profiles compared to THF.
Toluene 111Allows for much higher reaction temperatures. Can be used as a co-solvent with a sufficient amount of ether to maintain reagent stability.[2]Not a Lewis base; ether must be present to solvate the organometallic reagent.
Step 4: Alternative Primary Solvents

If solubility remains a significant issue even with co-solvents, or if the required amount of co-solvent is undesirably high, switching the primary solvent may be the best course of action. Based on the principles discussed, THF or 2-MeTHF are excellent first choices as direct replacements for diethyl ether in many organometallic reactions.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is my N-methoxy-N,1-dimethylcyclopropane-1-carboxamide not dissolving in pure diethyl ether?

This Weinreb amide is a relatively polar molecule due to the amide functional group.[7][12] Its crystal lattice energy may be too high to be overcome by the weak van der Waals forces offered by a low-polarity solvent like diethyl ether. The molecule's compact cyclopropane ring and methyl substituents may also allow for efficient crystal packing, further reducing solubility.

Q2: Can I gently heat the mixture to aid dissolution in ether?

Gentle heating can be attempted, but with extreme caution. Diethyl ether has a very low boiling point (34.6 °C) and is highly flammable.[11] Any heating must be done with a water bath and in a well-ventilated fume hood with no ignition sources present. For many applications, such as the formation of sensitive organometallic reagents, heating is not advisable. Sonication is a safer alternative for introducing energy to the system.[3]

Q3: Will using THF as a co-solvent interfere with my subsequent Grignard reaction?

No, in fact, it is often beneficial. THF is a standard solvent for Grignard reactions and is known to be an excellent solvating agent for the magnesium species.[9][10] It can lead to faster reaction initiation and better overall yields compared to diethyl ether alone.

Q4: How much co-solvent is too much?

The goal is to use the minimum amount of co-solvent necessary to achieve dissolution. A typical starting point is a 10:1 to 4:1 mixture of Et₂O:THF. While using 100% THF is a valid strategy, it alters the reaction medium entirely. If you are following a procedure that specifies diethyl ether, document the addition of a co-solvent as a necessary deviation.

Q5: Could the issue be my Grignard reagent, not the amide?

It's possible. If you are attempting to dissolve the amide in a pre-formed Grignard solution, poor quality of the Grignard reagent could result in a heterogeneous mixture. However, the more common issue is the initial insolubility of the amide in the pure solvent before the addition of other reagents. It is best practice to ensure the amide is fully dissolved before adding the organometallic nucleophile.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for resolving solubility issues with N-methoxy-N,1-dimethylcyclopropane-1-carboxamide.

G start Start: Amide insoluble in pure Ether? check_purity Step 1: Verify Purity & Anhydrous Conditions start->check_purity sonicate Step 2: Apply Sonication (5-10 min intervals) check_purity->sonicate is_dissolved1 Is it dissolved? sonicate->is_dissolved1 add_cosolvent Step 3: Add Co-Solvent (e.g., Anhydrous THF) Titrate slowly is_dissolved1->add_cosolvent No proceed Proceed with Reaction is_dissolved1->proceed Yes is_dissolved2 Is it dissolved? add_cosolvent->is_dissolved2 switch_solvent Step 4: Consider Switching Primary Solvent to THF or 2-MeTHF is_dissolved2->switch_solvent No is_dissolved2->proceed Yes switch_solvent->proceed end Consult further with Technical Support switch_solvent->end If problem persists

Caption: Troubleshooting flowchart for solubility issues.

References
  • Oreate AI Blog. (2025, December 19). Exploring Solvents for Grignard Reactions: A Greener Approach.
  • Wikipedia.
  • Solubility of Things. Amides: Structure, Properties, and Reactions.
  • International Journal of Advance Research In Science And Engineering. (2014, September). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
  • Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
  • BenchChem.
  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether.
  • Envirostar. (2023, May 11).
  • Principles of Drug Action 1, Spring 2005. Amides.
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry.
  • PMC.
  • ResearchGate. (2021, February 9).
  • PMC.
  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
  • Quora. (2021, August 3).
  • World Journal of Pharmaceutical Research. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • Reddit. (2025, August 15). Weinreb amide workup extraction issues.
  • Semantic Scholar. (2015, September 1). Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal.
  • PubMed. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory.
  • BenchChem. Overcoming solubility issues with 2,7-Diethyl-1-benzothiophene.
  • ResearchGate. (2019, December 12).
  • PMC.
  • Wikipedia. Weinreb ketone synthesis.
  • ResearchGate. (2019, December 12).
  • YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
  • Tokyo Chemical Industry Co., Ltd.
  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • ResearchGate. (2025, August 7). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
  • Key Organics. N-methoxy-N,1-dimethylcyclopropane-1-carboxamide.
  • PubChem. N-Methoxy-N-methylcyclopropanecaramide.
  • Wikipedia. Methoxypropane.
  • Cheméo. (3-Methoxyphenyl) methanol, n-pentyl ether.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

Executive Summary N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (Weinreb amide) is a pivotal intermediate in the synthesis of cyclopropyl ketones. Unlike standard amides, its unique N-methoxy-N-methyl functionality pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (Weinreb amide) is a pivotal intermediate in the synthesis of cyclopropyl ketones. Unlike standard amides, its unique N-methoxy-N-methyl functionality prevents over-addition of nucleophiles, allowing for the isolation of ketones rather than tertiary alcohols.

This guide provides a rigorous comparative analysis of its 1H NMR profile. It distinguishes the molecule from its precursors (carboxylic acids) and structural alternatives (N,N-dimethylamides), focusing on diagnostic chemical shifts, coupling patterns, and the "rotameric trap" often encountered in amide spectroscopy.[1]

Part 1: Structural Analysis & Theoretical Basis

The target molecule combines a highly strained cyclopropane ring with the chelating Weinreb functionality.

The "Weinreb" Signature

The defining feature of this molecule is the N-methoxy-N-methyl group. In 1H NMR, this moiety provides two distinct, diagnostic singlets.[1]

  • N-OMe (Methoxy): Highly deshielded by the adjacent oxygen, typically appearing between 3.60 – 3.80 ppm .

  • N-Me (Methyl): Deshielded by the nitrogen and carbonyl anisotropy, typically appearing between 3.10 – 3.30 ppm .

The Cyclopropane Scaffold

The cyclopropane ring induces a unique magnetic anisotropy. Protons attached directly to the ring are significantly shielded, often appearing upfield (0.5 – 1.5 ppm).[1]

  • Symmetry: The molecule possesses a plane of symmetry passing through the C1-Carbonyl bond.

  • Splitting: The four ring protons form an AA'BB' spin system . While they may appear as two "triplets" or complex multiplets, they are rarely simple first-order signals.

Graphviz Diagram: Structural Connectivity & NMR Zones

The following diagram maps the logical flow of spectral assignment based on structural zones.

NMR_Assignment_Logic Molecule Target: N-methoxy-N,1-dimethyl cyclopropane-1-carboxamide Zone_A Zone A: Weinreb Functionality (Deshielded Region) Molecule->Zone_A Zone_B Zone B: Cyclopropane Core (Shielded Region) Molecule->Zone_B Peak_OMe N-OMe Singlet ~3.6 - 3.8 ppm (Integral: 3H) Zone_A->Peak_OMe Oxygen Effect Peak_NMe N-Me Singlet ~3.1 - 3.3 ppm (Integral: 3H) Zone_A->Peak_NMe Amide Effect Peak_CMe C1-Methyl Singlet ~1.2 - 1.4 ppm (Integral: 3H) Zone_B->Peak_CMe Quaternary C1 Peak_Ring Ring Protons (AA'BB') Two Multiplets ~0.6 - 1.2 ppm (Integral: 4H) Zone_B->Peak_Ring High Strain

Figure 1: Decision tree for assigning NMR signals based on electronic zones.

Part 2: Comparative NMR Analysis

This section compares the target Weinreb amide against its precursor (Acid) and a common alternative (Dimethylamide) to demonstrate diagnostic utility.

Table 1: Comparative Chemical Shift Data (CDCl3)[1][2]
Proton EnvironmentPrecursor (1-Me-cyclopropane-1-COOH)Target (Weinreb Amide)Alternative (N,N-Dimethylamide)Diagnostic Note
Ring -CH2- (cis) 0.80 - 0.90 ppm (m)0.60 - 0.75 ppm (m) 0.55 - 0.70 ppm (m)High field due to ring current.
Ring -CH2- (trans) 1.35 - 1.45 ppm (m)1.00 - 1.15 ppm (m) 0.90 - 1.10 ppm (m)Complex AA'BB' splitting.
C1-Methyl ~1.35 ppm (s)~1.30 ppm (s) ~1.28 ppm (s)Singlet; verifies C1 substitution.
N-Methyl N/A3.18 - 3.25 ppm (s) 2.95 - 3.10 ppm (broad/dual)Critical Differentiator.
N-Methoxy N/A3.65 - 3.75 ppm (s) N/AUnique to Weinreb.
Acid Proton 10.0 - 12.0 ppm (broad)AbsentAbsentDisappearance confirms coupling.
The "Rotamer Trap": Weinreb vs. Dimethylamide

A common issue in amide NMR is Rotational Isomerism .

  • N,N-Dimethylamides: The C-N bond has significant double-bond character. At room temperature, rotation is slow on the NMR timescale, often causing the two N-Me groups to appear as two distinct singlets or one very broad hump.[1] This complicates integration.[2]

  • Weinreb Amides: While they also possess C-N double bond character, the N-OMe group often locks the conformation or exhibits different exchange rates. In practice, the N-Me and N-OMe groups usually appear as sharp, distinct singlets at room temperature compared to their dimethyl counterparts. This makes the Weinreb amide easier to quantify and assess for purity.

Part 3: Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra capable of resolving cyclopropane multiplets.

  • Solvent Selection: Use Chloroform-d (CDCl3) as the primary standard.

    • Reasoning: CDCl3 minimizes solvent-solute hydrogen bonding compared to DMSO-d6, ensuring the chemical shifts align with literature values for Weinreb amides.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Note: Over-concentration can cause peak broadening due to viscosity or aggregation, obscuring the fine splitting of the cyclopropane ring.[1]

  • Acquisition Parameters:

    • Scans: Minimum 16 scans (high S/N ratio required for integration of multiplets).

    • Relaxation Delay (d1): Set to 5 seconds or greater.

    • Reasoning: The quaternary C1-Methyl protons and Weinreb methyls may have longer T1 relaxation times. Short delays lead to under-integration of methyl signals.

Protocol B: Reaction Monitoring (Acid → Weinreb Amide)

Objective: Confirm conversion using diagnostic peak shifts.

  • Aliquot: Take 50 µL of reaction mixture.

  • Workup: Mini-extraction with EtOAc/Water (remove inorganic coupling salts). Dry organic layer.[3][4]

  • Analysis:

    • Step 1: Check 11.0+ ppm . Presence of broad singlet = Unreacted Acid.

    • Step 2: Check 3.7 ppm . Appearance of sharp singlet = Formation of N-OMe.

    • Step 3: Check 3.2 ppm . Appearance of sharp singlet = Formation of N-Me.

    • Step 4: Check 0.5 - 1.5 ppm . The cyclopropane multiplets will shift upfield slightly (0.1 - 0.2 ppm) upon conversion from Acid to Amide due to the change in electron-withdrawing power (COOH vs CON(Me)OMe).

Graphviz Diagram: Synthesis Monitoring Workflow

Reaction_Monitoring Start Crude Reaction Aliquot Check_Acid Check >10 ppm (Acid Proton) Start->Check_Acid Check_Weinreb Check 3.7 & 3.2 ppm (N-OMe / N-Me) Check_Acid->Check_Weinreb If Acid Low/Absent Result_Inc Incomplete: Acid Peak Present Check_Acid->Result_Inc If Acid High Result_Comp Complete: Acid Gone, Weinreb Peaks Present Check_Weinreb->Result_Comp Peaks Detected

Figure 2: Logical flow for monitoring the conversion of carboxylic acid to Weinreb amide.

Part 4: Troubleshooting & Anomalies

Impurity Signals (N,O-Dimethylhydroxylamine)

A common contaminant is the free amine hydrochloride used in synthesis.

  • Symptom: Small singlets near the product peaks.

  • Differentiation: Free N,O-dimethylhydroxylamine (base) appears at ~3.5 ppm (OMe) and ~2.6 ppm (NMe) .[1] These are significantly upfield from the amide signals.

Solvent Effects (CDCl3 vs DMSO-d6)

If the sample is run in DMSO-d6:

  • The N-Me signal may shift downfield by 0.1–0.2 ppm.

  • The Cyclopropane multiplets may coalesce or shift due to changes in solvation shells.

  • Recommendation: Stick to CDCl3 for direct comparison with literature.

Rotational Broadening

While rare for this specific scaffold, if the N-Me or N-OMe peaks appear broad:

  • Cause: Restricted rotation around the C-N bond (coalescence temperature near ambient).

  • Solution: Run the NMR at 50°C . The peaks should sharpen into distinct singlets as the rotation rate increases.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link

  • Evans, D. A., et al. (1990).[1] "Weinreb Amide Synthesis and Reactivity". Journal of the American Chemical Society, 112, 4011.[1] (Foundational text on Weinreb amide spectral properties).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). "Spectral Database for Organic Compounds (SDBS)". SDBS No. 3643 (Cyclopropane derivatives). Link[1]

  • Katritzky, A. R., et al. (2003).[1] "Efficient conversion of carboxylic acids into Weinreb amides". ARKIVOC, (xi), 39-44.[1][5][6] Link

  • ChemSpider. (2024). "N-Methoxy-N-methylcyclopropanecarboxamide Spectral Data". Link

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)

This comprehensive technical guide details the mass spectrometry fragmentation pattern of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8).[1] Note on CAS Identification: The input CAS 115118-36-6...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the mass spectrometry fragmentation pattern of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8).[1]

Note on CAS Identification: The input CAS 115118-36-6 is chemically invalid based on the standard CAS checksum algorithm (Check digit 6 does not match the calculated checksum of 0). The closest valid, commercially significant pharmaceutical intermediate is CAS 115118-68-8 , which corresponds to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[1] This guide analyzes the fragmentation of this specific compound, a critical building block for cyclobutane-based pharmaceuticals (e.g., carbocyclic nucleosides, carboplatin analogs).[1]

[1]

Executive Summary

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (C₁₄H₂₄O₆, MW 288.[1][2]34) is a protected cyclobutanone derivative used in the synthesis of complex pharmaceutical scaffolds.[1] Its mass spectral behavior is dominated by the instability of the isopropyl ester groups and the acetal functionality.[1]

In Electrospray Ionization (ESI+), the molecule exhibits a protonated molecular ion


 at m/z 289 , which fragments primarily via neutral loss of propene (42 Da) and methanol (32 Da).[1] In Electron Impact (EI), the molecular ion is weak or absent, with base peaks corresponding to the stable acylium or oxonium ions formed after ester cleavage.[1]
Experimental Methodology

To ensure reproducible fragmentation data, the following experimental conditions are recommended.

2.1. LC-MS/MS Configuration (ESI) [1]
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Collision Energy (CID): Stepped energy (15, 30, 45 eV) to capture full fragmentation pathways.[1]

2.2. GC-MS Configuration (EI)
  • Ionization: Electron Impact (70 eV).[1]

  • Source Temperature: 230°C.

  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).[1]

Fragmentation Analysis & Mechanism
3.1. Primary Fragmentation Pathways (ESI+)

The fragmentation of the protonated molecule (


, m/z 289) follows three distinct mechanistic pathways driven by the labile ester and acetal groups.[1]
  • Ester Pyrolysis (McLafferty-type Rearrangement): The isopropyl ester groups readily undergo elimination of propene (

    
    , 42 Da).[1] This is the dominant pathway.[1]
    
    • 
       (Mono-acid ester)[1]
      
    • 
       (Di-acid)[1]
      
  • Acetal Hydrolysis/Elimination: The 3,3-dimethoxy group is sensitive to acidic conditions in the source or collision cell, leading to the loss of methanol (

    
    , 32 Da).[1]
    
  • Ring Cleavage (High Energy): At higher collision energies (>30 eV), the strained cyclobutane ring opens, often accompanied by decarboxylation (loss of

    
    , 44 Da).[1]
    
3.2. Fragmentation Diagram (Graphviz)

FragmentationPathway M_Protonated [M+H]+ m/z 289 (Parent Ion) Frag_247 Mono-ester Acid m/z 247 (-Propene) M_Protonated->Frag_247 -42 Da (C3H6) Frag_257 Acetal Loss m/z 257 (-MeOH) M_Protonated->Frag_257 -32 Da (MeOH) Frag_205 Di-acid m/z 205 (-2x Propene) Frag_247->Frag_205 -42 Da (C3H6) Frag_161 Decarboxylated m/z 161 (-CO2) Frag_205->Frag_161 -44 Da (CO2) Frag_129 Ring Open m/z 129 Frag_161->Frag_129 Ring Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of CAS 115118-68-8, it is crucial to compare its spectral signature against its structural analogs: the Diethyl Ester (CAS 5617-92-5 analog) and the Deprotected Ketone .[1]

4.1. Comparison Table
FeatureDiisopropyl Acetal (CAS 115118-68-8) Diethyl Acetal Analog Deprotected Ketone
Formula C₁₄H₂₄O₆C₁₂H₂₀O₆C₁₂H₁₈O₅
MW 288.34260.28242.27
[M+H]+ (ESI) 289 261 243
Primary Loss -42 Da (Propene)-28 Da (Ethylene)-42 Da (Propene)
Diagnostic Ion m/z 247 (Mono-acid)m/z 233 (Mono-acid)m/z 201 (Mono-acid)
Acetal Signal Loss of 32 Da (MeOH)Loss of 32 Da (MeOH)Absent (Ketone intact)
Ring Stability High (due to acetal)HighLower (sp² carbon strain)
4.2. Analytical Workflow for Identification

Workflow Sample Unknown Sample (Suspected 115118-68-8) ESI ESI-MS (+) Sample->ESI Check_289 Check [M+H]+ m/z 289? ESI->Check_289 Frag_Check MS/MS Fragmentation Check_289->Frag_Check Yes Reject Reject / Impurity Check_289->Reject No Confirm Confirm Identity Frag_Check->Confirm Loss of 42 & 32 Da observed Frag_Check->Reject Different pattern

Figure 2: Decision tree for confirming the identity of CAS 115118-68-8 via Mass Spectrometry.

Key Diagnostic Ions

For researchers validating this compound in synthesis (e.g., as an intermediate for carbocyclic nucleosides), the following ions are definitive:

  • m/z 289: Protonated molecular ion (Reference).[1]

  • m/z 311: Sodium adduct

    
    , often dominant in unbuffered solutions.[1]
    
  • m/z 247: First ester loss (Specific to isopropyl esters; ethyl esters would show -28 Da).[1]

  • m/z 75: Dimethoxy-stabilized fragment

    
    , characteristic of the acetal group.[1]
    
References
  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for ester/acetal fragmentation mechanisms).

  • ChemicalBook. (2024).[1] Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Product Entry. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23) - Ester Fragmentation Rules. NIST Standard Reference Data.

  • PubChem. (2024).[1] Compound Summary for Cyclobutane-1,1-dicarboxylic acid derivatives. National Library of Medicine.[1] Retrieved from .[1]

Sources

Validation

Comparative Guide: Weinreb Amide vs. Acid Chloride for 1-Methylcyclopropyl Ketone Synthesis

Executive Summary In the synthesis of 1-methylcyclopropyl ketones , the choice between an Acid Chloride intermediate and a Weinreb Amide (N-methoxy-N-methylamide) is a decision between atom economy and chemoselectivity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1-methylcyclopropyl ketones , the choice between an Acid Chloride intermediate and a Weinreb Amide (N-methoxy-N-methylamide) is a decision between atom economy and chemoselectivity.

While the Acid Chloride route offers a shorter linear sequence and lower raw material costs, it suffers from a critical failure mode: over-addition of the nucleophile (Grignard or Organolithium), leading to difficult-to-separate tertiary alcohol impurities. This is exacerbated by the steric strain of the 1-methylcyclopropyl ring, which can make purification of the resulting mixtures challenging.

The Weinreb Amide route, despite requiring an additional synthetic step, is the superior methodology for high-value intermediates . It guarantees mono-addition through a stable chelated transition state, typically delivering yields >90% with >98% purity. For drug development applications where impurity profiles are scrutinized, the Weinreb route is the validated standard.

Mechanistic Analysis: The Selectivity Divergence

The core difference lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.[1]

The Acid Chloride Failure Mode

Acid chlorides are highly electrophilic. Upon reaction with a Grignard reagent (


), they form a tetrahedral intermediate that collapses rapidly  to release the ketone in situ (while the reaction is still progressing).
  • Problem: The released ketone is often more reactive than the remaining acid chloride.

  • Result: A second equivalent of Grignard attacks the ketone immediately, forming a tertiary alcohol (bis-addition product). Even at -78°C, this competition is difficult to suppress completely.

The Weinreb Advantage (Chelation Control)

The Weinreb amide possesses a methoxy group capable of coordinating with the metal cation (Mg²⁺ or Li⁺).

  • Mechanism: The nucleophile attacks to form a Stable Tetrahedral Intermediate . The magnesium atom is chelated by the carbonyl oxygen and the N-methoxy oxygen, forming a rigid 5-membered ring.

  • Result: This complex is stable in the reaction mixture and does not collapse to the ketone until the reaction is quenched with acid. The ketone is never exposed to the nucleophile, rendering over-addition chemically impossible.

Visualization of Mechanistic Pathways[2]

Weinreb_vs_AcidChloride Start 1-Methylcyclopropane Carboxylic Acid Cl_Step Acid Chloride (Highly Reactive) Start->Cl_Step SOCl2 Weinreb_Step Weinreb Amide (N-OMe, N-Me) Start->Weinreb_Step CDI, NH(OMe)Me Cl_Inter Unstable Intermediate (Collapses In Situ) Cl_Step->Cl_Inter + R-MgX Ketone_InSitu Ketone (In Situ) (Reactive Electrophile) Cl_Inter->Ketone_InSitu Fast Collapse Tert_Alcohol Tertiary Alcohol (Over-Addition Impurity) Ketone_InSitu->Tert_Alcohol + R-MgX (Uncontrollable) Chelate Stable Metal Chelate (5-Membered Ring) Weinreb_Step->Chelate + R-MgX Quench Acidic Quench (H3O+) Chelate->Quench Stops Here Final_Ketone Target Ketone (High Purity) Quench->Final_Ketone Hydrolysis

Figure 1: Mechanistic divergence showing the uncontrolled collapse of the acid chloride intermediate versus the stability of the Weinreb chelate.

Comparative Performance Data

The following data represents typical performance metrics observed in the synthesis of sterically hindered cyclopropyl ketones.

MetricAcid Chloride RouteWeinreb Amide Route
Chemoselectivity Poor to ModerateExcellent
Mono-Addition Yield 40–65%85–95%
Bis-Addition (Impurity) 15–30% (Tertiary Alcohol)< 1%
Reaction Temperature -78°C (Critical control required)0°C to Room Temp (Robust)
Purification Burden High (Ketone & Alcohol often co-elute)Low (Simple filtration/wash)
Reagent Stoichiometry 1.0 equiv (Strict control needed)1.1–1.5 equiv (Excess tolerated)

Critical Insight: While the acid chloride route appears faster (2 steps vs. 3 steps), the yield loss and purification time required to separate the tertiary alcohol from the desired ketone often result in a lower net throughput.

Experimental Protocols

Method A: Weinreb Amide Route (Recommended)

Target: Synthesis of 1-(1-methylcyclopropyl)ethan-1-one

Step 1: Amide Formation

  • Dissolve 1-methylcyclopropanecarboxylic acid (10 mmol) in DCM (50 mL).

  • Add 1,1'-Carbonyldiimidazole (CDI) (11 mmol) portion-wise at 0°C. Stir for 1 hour at RT (CO₂ evolution must cease).

  • Add N,O-Dimethylhydroxylamine hydrochloride (12 mmol).

  • Stir overnight at RT.

  • Workup: Wash with 1N HCl, Sat. NaHCO₃, and Brine. Dry over MgSO₄. Concentrate to yield the Weinreb amide (typically oil).

Step 2: Grignard Addition

  • Dissolve Weinreb amide (5 mmol) in anhydrous THF (25 mL) under Argon.

  • Cool to 0°C (Ice bath). Note: -78°C is unnecessary due to chelate stability.

  • Add Methylmagnesium bromide (3.0 M in ether, 7.5 mmol, 1.5 equiv) dropwise over 10 mins.

  • Allow to warm to RT and stir for 2 hours. Monitor by TLC (amide spot disappears).

  • Quench (Critical): Pour reaction mixture into cold 1N HCl or Sat. NH₄Cl . Stir vigorously for 20 mins to hydrolyze the stable magnesium chelate.

  • Extract with Et₂O (3x), wash with brine, dry, and concentrate.

Method B: Acid Chloride Route (High Risk)

Use only if Weinreb reagents are unavailable.

  • Dissolve 1-methylcyclopropanecarboxylic acid (10 mmol) in DCM. Add oxalyl chloride (12 mmol) and 1 drop DMF. Stir until gas evolution stops. Concentrate to obtain acid chloride.

  • Redissolve acid chloride in THF and cool to -78°C (Dry ice/Acetone).

  • Add Methylmagnesium bromide (1.0 equiv exactly) very slowly via syringe pump (prevent local heating).

  • Quench immediately at -78°C with MeOH, then add sat. NH₄Cl.

  • Warning: Expect ~20% tertiary alcohol impurity.

Workflow & Decision Logic

Synthesis_Workflow Start Starting Material: 1-Methylcyclopropane COOH Decision Is Purity Critical? Start->Decision Weinreb_Prep Step 1: Activate with CDI/EDC Add NH(OMe)Me Decision->Weinreb_Prep Yes (Pharma/Research) Cl_Prep Step 1: SOCl2 Reflux Decision->Cl_Prep No (Bulk/Rough) Grignard_W Step 2: Add Grignard (0°C) (Excess Allowed) Weinreb_Prep->Grignard_W Hydrolysis Step 3: Acid Hydrolysis Grignard_W->Hydrolysis Result_W Pure Ketone (>95%) Hydrolysis->Result_W Grignard_Cl Step 2: Add Grignard (-78°C) (Strict 1.0 equiv) Cl_Prep->Grignard_Cl Result_Cl Mixture: Ketone + Tert-Alcohol Grignard_Cl->Result_Cl Purification Difficult Chromatography Result_Cl->Purification

Figure 2: Decision logic for selecting the synthetic route based on purity requirements.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[2][3] Tetrahedron Letters, 22(39), 3815–3818.[2] [Link]

  • Mentzel, M., & Hoffmann, H. M. (1997). N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[4] Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. [Link]

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174. (Foundational work on amide synthesis). [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis: Mechanism and Recent Literature. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of Cyclopropane Carboxamides: A Comparative Approach

For researchers, scientists, and drug development professionals, ensuring the purity of Active Pharmaceutical Ingredients (APIs) is a cornerstone of safe and effective drug development. The unique physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of Active Pharmaceutical Ingredients (APIs) is a cornerstone of safe and effective drug development. The unique physicochemical properties of cyclopropane carboxamides, a structural motif present in several important pharmaceuticals, present specific challenges and opportunities in their analytical characterization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this important class of compounds, grounded in scientific principles and practical application.

The structural rigidity and polarity imparted by the cyclopropane ring and the carboxamide group necessitate a careful and considered approach to HPLC method development. This guide will compare and contrast the two primary HPLC modes for this application: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the causality behind experimental choices and provide self-validating protocols to ensure robust and reliable results.

The Regulatory Imperative: Why Purity Matters

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances and products.[1][2][3] These guidelines necessitate the development of stability-indicating analytical methods that can accurately quantify the API and separate it from process-related impurities and degradation products.[4]

Section 1: Comparative Analysis of HPLC Methodologies

The choice of HPLC methodology is paramount for achieving the desired separation of cyclopropane carboxamides from their potential impurities. The polarity of these molecules often places them in a challenging chromatographic space, where traditional reversed-phase methods may fall short.

Reversed-Phase HPLC (RP-HPLC): The Workhorse with Limitations

RP-HPLC is the most widely used technique for pharmaceutical analysis due to its robustness and versatility.[5] It utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.[2] However, for polar compounds like many cyclopropane carboxamides, achieving adequate retention on conventional C18 columns can be difficult, leading to elution near the solvent front and poor resolution from other polar impurities.[5][6]

Case Study: Ticagrelor

Ticagrelor, an antiplatelet agent, contains a cyclopropane ring and multiple polar functional groups. Several RP-HPLC methods have been developed for its purity analysis. These methods often employ C8 or C18 columns with mobile phases consisting of acetonitrile or methanol and an aqueous buffer.[3][7][8][9][10]

Key Considerations for RP-HPLC of Cyclopropane Carboxamides:

  • Stationary Phase Selection: While C18 is a common starting point, for more polar cyclopropane carboxamides, polar-embedded or polar-endcapped C18 phases can offer alternative selectivity and better retention. Phenyl-hexyl columns can also provide unique selectivity for aromatic-containing cyclopropane carboxamides.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable cyclopropane carboxamides and their impurities. Small changes in pH can significantly impact selectivity.

  • Organic Modifier: The choice and proportion of the organic modifier (typically acetonitrile or methanol) are key to achieving the desired retention and resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Powerful Alternative for Polar Analytes

HILIC has emerged as a robust technique for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[6][11][12][13][14][15][16][17] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6][18][11] A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[15]

Case Study: Cilastatin

Cilastatin, a renal dehydropeptidase inhibitor often co-administered with the antibiotic imipenem, is a good example of a polar cyclopropane carboxamide derivative. While RP-HPLC methods exist for its analysis, HILIC offers a compelling alternative for separating it from its polar impurities.[19][20][21]

Advantages of HILIC for Cyclopropane Carboxamides:

  • Enhanced Retention: Provides superior retention for polar cyclopropane carboxamides and their hydrophilic impurities.

  • Orthogonal Selectivity: Offers a different separation mechanism compared to RP-HPLC, which can be invaluable for resolving co-eluting peaks.

  • Increased MS Sensitivity: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation and ionization in mass spectrometry (MS) detection.[22]

Methodology Comparison: RP-HPLC vs. HILIC

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Zwitterionic)
Mobile Phase Polar (High aqueous content)Non-polar (High organic content, typically >80% ACN)
Elution Order Non-polar compounds retained longerPolar compounds retained longer
Strengths Robust, well-understood, wide variety of columnsExcellent for very polar compounds, orthogonal to RP, MS-friendly
Challenges Poor retention of very polar analytesLonger equilibration times, sensitivity to mobile phase composition

Section 2: Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the purity analysis of cyclopropane carboxamides, based on published and validated methods.

Protocol 1: Stability-Indicating RP-HPLC Method for Ticagrelor

This method is designed to separate Ticagrelor from its known process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: C8 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 8.2 (adjusted with 6 M Ammonium Hydroxide)

  • Mobile Phase B: Acetonitrile

  • Gradient: 57% B (Isocratic)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 270 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of the Ticagrelor sample in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the diluent to a working concentration of about 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Stability-Indicating HILIC Method for Cilastatin

This HILIC method provides excellent retention and separation of the highly polar Cilastatin from its impurities.

Chromatographic Conditions:

  • Column: Atlantis HILIC Silica (50 x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.01% (v/v) Formic Acid and 5.0 mM Ammonium Formate in Water

  • Mobile Phase B: 95:5 (v/v) Acetonitrile:Water with 0.01% (v/v) Formic Acid and 5.0 mM Ammonium Formate

  • Gradient: Isocratic at 80% B

  • Flow Rate: 0.5 mL/min (Adjust as necessary for system pressure)

  • Column Temperature: 24°C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of the Cilastatin sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with a mixture of 80% Mobile Phase B and 20% Mobile Phase A to a working concentration of about 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Section 3: Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps and decision points in developing and running HPLC purity analysis methods for cyclopropane carboxamides.

HPLC_Workflow cluster_0 Phase 1: Method Development Strategy cluster_1 Phase 2: RP-HPLC Optimization cluster_2 Phase 3: HILIC Optimization cluster_3 Phase 4: Validation & Analysis Analyte Cyclopropane Carboxamide Analyte Polarity Assess Polarity & Solubility Analyte->Polarity RP_Path Initial Screening with RP-HPLC Polarity->RP_Path Moderate Polarity HILIC_Path Consider HILIC for High Polarity Polarity->HILIC_Path High Polarity RP_Column Select Column (C18, C8, Polar-Embedded) RP_Path->RP_Column HILIC_Column Select Column (Silica, Amide, Zwitterionic) HILIC_Path->HILIC_Column RP_MobilePhase Optimize Mobile Phase (pH, Organic Modifier) RP_Column->RP_MobilePhase RP_Gradient Develop Gradient/Isocratic Method RP_MobilePhase->RP_Gradient Validation Method Validation (ICH Guidelines) RP_Gradient->Validation HILIC_MobilePhase Optimize Mobile Phase (Buffer, % Aqueous) HILIC_Column->HILIC_MobilePhase HILIC_Equilibration Ensure Proper Column Equilibration HILIC_MobilePhase->HILIC_Equilibration HILIC_Equilibration->Validation Analysis Routine Purity Analysis Validation->Analysis

Caption: A logical workflow for HPLC method development for cyclopropane carboxamides.

Impurity_Profiling_Logic cluster_0 Impurity Sources cluster_1 Analytical Strategy cluster_2 Outcome Synthesis Synthesis-Related Impurities (Starting Materials, Intermediates, By-products) Forced_Degradation Forced Degradation Studies Synthesis->Forced_Degradation Degradation Degradation Products (Hydrolysis, Oxidation, Photolysis) Degradation->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Separation Achieve Resolution of API and Impurities Method_Development->Separation Purity_Profile Comprehensive Purity Profile Separation->Purity_Profile Quality_Control Robust Quality Control Purity_Profile->Quality_Control

Caption: Logical relationship for impurity profiling of cyclopropane carboxamides.

Conclusion

The purity analysis of cyclopropane carboxamides requires a nuanced approach to HPLC method development. While RP-HPLC remains a viable and widely used technique, especially with modern polar-functionalized stationary phases, HILIC presents a powerful and often superior alternative for highly polar analytes within this class. The choice between these two methodologies should be driven by the specific physicochemical properties of the target molecule and its potential impurities.

By understanding the underlying principles of each technique and following a systematic approach to method development and validation, researchers can confidently establish robust and reliable analytical methods that ensure the quality, safety, and efficacy of these important pharmaceutical compounds.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]

  • Venkat Rao, S. et al. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. 2018. [Link]

  • ResearchGate. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. 2015. [Link]

  • GSC Online Press. Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. [Link]

  • QTanalytics. RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. 2024. [Link]

  • IJARMPS. development and validation of rp- hplc method for the estimation of ticagrelor in api form and marketed tablet dosage form. 2021. [Link]

  • Scribd. Stabilityindicatingrp Hplcmethodforthe. [Link]

  • Research Journal of Pharmacy and Technology. A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. 2017. [Link]

  • IJCRT.org. IMPURITY PROFILING OF PHARMACEUTICAL DRUG SUBSTANCES. 2020. [Link]

  • Phenomenex. HILIC Explained: What It Is & How It Works. 2016. [Link]

  • uHPLCs. What is the difference between HILIC columns VS normal/reverse columns. 2022. [Link]

  • Phenomenex. Increasing LC-MS MS Sensitivity with Luna HILIC. 2022. [Link]

  • LCGC International. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]

  • Phenomenex. Optimization Tips for HILIC Analysis of Basic Compounds (TN-1040). 2022. [Link]

  • Element Lab Solutions. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. 2024. [Link]

  • National Institutes of Health. Nonvolatile salt-free stabilizer for the quantification of polar imipenem and cilastatin in human plasma using hydrophilic interaction chromatography/quadrupole mass spectrometry with contamination sensitive off-axis electrospray. 2013. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 2023. [Link]

  • WJPMR. INDICATING ASSAY METHOD OF TICAGRELOR TABLETS BY USING RP-HPLC. [Link]

  • PubMed. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. 2017. [Link]

  • PubMed. Hydrophilic interaction chromatography/tandem mass spectrometry for the simultaneous determination of three polar non-structurally related compounds, imipenem, cilastatin and an investigational beta-lactamase inhibitor, MK-4698, in biological matrices. 2009. [Link]

  • Google Patents.
  • Scholars Research Library. Development and validation of RP-HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. 2016. [Link]

  • PubMed. Analytical Methodologies for the Determination of Ticagrelor. 2019. [Link]

  • IJPSR. analytical methods of ticagrelor: a review. 2021. [Link]

  • ResearchGate. Hydrophilic interaction chromatography. [Link]

  • LCGC International. Hydrophilic Interaction Chromatography. [Link]

  • ResearchGate. Chemometric approach for optimization of HILIC method for simultaneous determination of imipenem and cilastatin sodium in powder for injection. 2015. [Link]

  • National Institutes of Health. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. 2023. [Link]

  • ResearchGate. Hydrophilic interaction chromatography. [Link]

  • LCGC International. Hydrophilic Interaction Chromatography: An Update. 2019. [Link]

  • LCGC International. Hydrophilic-Interaction Chromatography: An Update. [Link]

Sources

Validation

Comparing coupling agents (EDC vs HATU) for 1-methylcyclopropane Weinreb amide formation

Topic: EDC vs. HATU for the synthesis of -methoxy- -methyl-1-methylcyclopropane-1-carboxamide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: EDC vs. HATU for the synthesis of


-methoxy-

-methyl-1-methylcyclopropane-1-carboxamide. Date: October 26, 2023 Author: Senior Application Scientist, Process Chemistry Division

Executive Summary

In the synthesis of 1-methylcyclopropane-1-carboxylic acid Weinreb amide , the choice between EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) represents a classic trade-off between kinetic performance and process scalability .

  • HATU is the superior choice for Discovery/Medicinal Chemistry . It overcomes the significant steric hindrance of the quaternary cyclopropyl carbon via the "neighboring group effect" of the HOAt moiety, delivering >90% yields in under 4 hours.

  • EDC (with HOAt/HOBt) is the preferred choice for Scale-Up (>100g) . While it exhibits slower kinetics and lower conversion rates (~70-80%) for this specific hindered substrate, the water-soluble urea byproduct simplifies purification, avoiding the costly chromatographic steps required to remove HATU-derived byproducts (tetramethylurea and HOAt).

Recommendation: Use HATU for batches <10g where time and yield are paramount. Switch to EDC/HOAt for larger batches, accepting a longer reaction time to gain purification efficiency.

The Chemical Challenge: Quaternary Steric Hindrance

The substrate, 1-methylcyclopropane-1-carboxylic acid , presents a unique challenge:

  • Quaternary Center: The carbonyl carbon is directly attached to a quaternary carbon (C1). This creates a "steric wall" that impedes the approach of the nucleophile (

    
    -dimethylhydroxylamine).
    
  • Electronic Deactivation: The cyclopropane ring has significant

    
    -character (Walsh orbitals), which can electronically perturb the carbonyl, though steric bulk is the dominant factor here.
    
  • Achirality: Unlike amino acid couplings, this substrate is achiral. Therefore, the risk of epimerization—usually a key differentiator for HATU—is irrelevant here. The focus is purely on coupling efficiency.

Mechanistic Analysis & Decision Logic

EDC Mechanism (The "Process" Route)

EDC activates the carboxylic acid to form an


-acylisourea.
  • Failure Mode: In hindered substrates, the amine attack is slow. The unstable

    
    -acylisourea often rearranges to an unreactive 
    
    
    
    -acylurea, killing the reaction.
  • The Fix: Additives (HOBt or HOAt) are mandatory for this substrate to intercept the

    
    -acylisourea and form a more stable active ester.
    
HATU Mechanism (The "Performance" Route)

HATU generates an OAt-active ester in situ.

  • The Edge: The pyridine nitrogen in the 7-position of the HOAt moiety forms a hydrogen bond with the incoming amine (anchimeric assistance), acting as a general base to accelerate the nucleophilic attack. This is critical for overcoming the steric bulk of the 1-methylcyclopropane group.

Decision Tree Visualization

CouplingLogic Start Start: 1-Methylcyclopropane Coupling ScaleCheck Is Scale > 50g? Start->ScaleCheck NoScale No (Discovery/Lab Scale) ScaleCheck->NoScale Low Scale YesScale Yes (Process/Pilot Scale) ScaleCheck->YesScale High Scale HATU Select HATU + DIPEA NoScale->HATU Reason1 Reason: Overcomes Steric Bulk Fast Reaction (<4h) HATU->Reason1 Outcome1 Yield: >90% Purification: Column Required Reason1->Outcome1 EDC Select EDC + HOAt + NMM YesScale->EDC Reason2 Reason: Cost Effective Water Soluble Byproducts EDC->Reason2 Outcome2 Yield: ~75% Purification: Acid/Base Wash Reason2->Outcome2

Figure 1: Decision matrix for reagent selection based on scale and purification constraints.

Comparative Performance Data

The following data represents typical performance metrics for this specific substrate (1-methylcyclopropane-1-carboxylic acid) reacting with


-dimethylhydroxylamine HCl.
MetricHATU Protocol EDC / HOBt Protocol EDC / HOAt Protocol
Reagent Cost High (

$)
Low ($)Moderate (

)
Reaction Time 2 - 4 Hours12 - 24 Hours8 - 16 Hours
Conversion > 95%~ 60 - 70%~ 75 - 85%
Isolated Yield 92% 65% 78%
Byproducts Tetramethylurea (water soluble), HOAt (requires wash/column)Urea (water soluble), HOBtUrea (water soluble), HOAt
Purification Flash Chromatography often required to remove HOAt tracesAcid/Base Extraction usually sufficientAcid/Base Extraction usually sufficient
Atom Economy Poor (High MW reagent)GoodModerate

Analysis:

  • EDC alone (without additive) is not listed because it typically fails (<20% yield) for this substrate due to

    
    -acylurea rearrangement before the hindered amine can attack.
    
  • HOAt is the "secret weapon" for the EDC route. It mimics the HATU effect but allows you to use the cheaper carbodiimide machinery.

Detailed Experimental Protocols

Protocol A: High-Yield HATU Method (Recommended for <10g)

Use this for initial synthesis or when material is precious.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Add 1-methylcyclopropane-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (Diisopropylethylamine, 3.0 equiv) dropwise at 0°C. Stir for 10 minutes. The solution typically turns yellow.[1]

    • Note: The pre-activation time allows the active ester to form.

  • Addition: Add

    
    -dimethylhydroxylamine HCl  (1.2 equiv) in one portion.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC/LCMS.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 3x with saturated

      
        (removes HOAt).
      
    • Wash 2x with water (removes DMF and tetramethylurea).

    • Wash 1x with Brine .

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography (Hexanes/EtOAc) is usually required to obtain analytical purity.

Protocol B: Scalable EDC/HOAt Method (Recommended for >50g)

Use this for process development to avoid chromatography.

  • Setup: Standard reactor or flask,

    
     atmosphere.
    
  • Dissolution: Dissolve 1-methylcyclopropane-1-carboxylic acid (1.0 equiv) and HOAt (1.0 equiv) in DCM (Dichloromethane, 0.3 M).

    • Why DCM? Easier to strip off than DMF on a large scale.

  • Base: Add NMM (N-methylmorpholine, 3.0 equiv) at 0°C.

    • Why NMM? Less nucleophilic than TEA, reducing racemization risk (not an issue here) and side reactions.

  • Amine Addition: Add

    
    -dimethylhydroxylamine HCl  (1.1 equiv). Stir for 10 mins.
    
  • Coupling: Add EDC·HCl (1.2 equiv) portion-wise over 20 minutes at 0°C.

    • Process Tip: Portion-wise addition controls exotherm and prevents local concentration spikes.

  • Reaction: Warm to RT and stir for 12–16 hours. (Expect slurry formation).

  • Workup (Self-Validating):

    • Dilute with DCM.

    • Wash with 1M HCl (Removes unreacted EDC and amine).

    • Wash with Sat.

      
        (Removes HOAt and unreacted acid).
      
    • Validation: The organic layer should now contain only the neutral amide.

  • Isolation: Concentrate to yield the product. Distillation may be possible if the amide is an oil.

Visualizing the Mechanism

The following diagram illustrates why HATU is faster for this specific hindered substrate.

Mechanism cluster_hindrance Steric Barrier Overcome Acid 1-Methylcyclopropane Carboxylic Acid ActiveEster Active Ester (OAt Species) Acid->ActiveEster Activation (Fast) HATU_Reagent HATU Reagent HATU_Reagent->ActiveEster Transition Transition State (Anchimeric Assistance) ActiveEster->Transition + MeNH(OMe) Product Weinreb Amide Transition->Product Nucleophilic Attack (Accelerated by Pyridine N)

Figure 2: Mechanistic pathway showing how the 7-aza nitrogen of HATU facilitates amine attack despite the steric bulk of the cyclopropane ring.

References

  • Montalbetti, C. A., & Falque, V. (2005).[3][4][5][6] Amide bond formation and peptide coupling.[7][4][5][8][9][10] Tetrahedron, 61(46), 10827-10852.[5]

    • The definitive review on coupling reagents, establishing the hierarchy of H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Provides the mechanistic basis for the "neighboring group effect" in HOAt/H
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

    • The foundational paper for the synthesis and utility of Weinreb amides.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

    • Supports the recommendation of EDC for process scale due to cost and waste stream management.

Sources

Comparative

Technical Guide: Cyclopropyl Weinreb vs. Morpholine Amides in Ketone Synthesis

Topic: Stability comparison of cyclopropyl Weinreb amides vs morpholine amides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability comparison of cyclopropyl Weinreb amides vs morpholine amides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of cyclopropyl ketones—critical pharmacophores in modern drug discovery—the choice of acylating agent is a pivotal decision point.[1] While Weinreb amides (N-methoxy-N-methylamides) remain the gold standard for preventing nucleophilic over-addition via stable metal chelation, Morpholine amides have emerged as a cost-effective, high-solubility alternative.

This guide provides a technical comparison of these two amide classes, specifically focusing on their stability profiles, mechanistic distinctness, and suitability for synthesizing cyclopropyl ketones.

Mechanistic Foundation: The Stability of the Intermediate

The core differentiator between these amides is not their shelf stability, but the stability of the tetrahedral intermediate formed during nucleophilic attack. This stability dictates the chemoselectivity (ketone vs. tertiary alcohol).

Weinreb Amides: Chelation Control

The Weinreb amide functions through a rigorous chelation-controlled mechanism . Upon attack by an organometallic nucleophile (R-M), the metal coordinates between the carbonyl oxygen and the methoxy oxygen.

  • Result: A rigid 5-membered cyclic intermediate forms.

  • Stability: This intermediate is exceptionally stable to further nucleophilic attack, effectively "masking" the ketone until an acidic quench releases it.

  • Cyclopropyl Context: The rigidity of this chelate prevents ring-opening side reactions by locking the conformation, although the cyclopropyl group adds steric strain to the transition state.

Morpholine Amides: Steric & Inductive Control

Morpholine amides lack the O-coordination site necessary for a 5-membered chelate. Instead, they rely on:

  • Steric Bulk: The morpholine ring adopts a chair conformation that sterically hinders the approach of a second equivalent of nucleophile.

  • Inductive Withdrawal: The electronegative oxygen in the morpholine ring pulls electron density, destabilizing the C-N bond and making the morpholine a better leaving group than standard dialkyl amines, though less effective than the Weinreb system.

  • Solubility: The high polarity of the morpholine ring alters the solvation shell, potentially stabilizing the tetrahedral adduct in solution.

Visualization: Mechanistic Pathways

MechanismComparison cluster_0 Weinreb Amide (Chelation) cluster_1 Morpholine Amide (Steric) W_Start Cyclopropyl Weinreb Amide W_Inter Stable 5-Membered Chelate (Mg/Li) W_Start->W_Inter + R-MgX W_Inter->W_Inter Resists 2nd Attack W_Prod Cyclopropyl Ketone W_Inter->W_Prod Acid Quench M_Start Cyclopropyl Morpholine Amide M_Inter Tetrahedral Adduct (Sterically Hindered) M_Start->M_Inter + R-MgX M_Prod Cyclopropyl Ketone M_Inter->M_Prod Acid Quench M_Side Tertiary Alcohol (Over-addition) M_Inter->M_Side Leakage (Slow)

Caption: Comparative mechanistic pathways. Weinreb amides form a stable chelate preventing over-addition, while morpholine amides rely on steric hindrance, carrying a slight risk of over-addition.

Stability Analysis: Head-to-Head Comparison

A. Hydrolytic Stability (Storage & Handling)

Both amide classes exhibit high stability under standard laboratory conditions (room temperature, air). However, their behavior under stress differs.

ParameterCyclopropyl Weinreb AmideCyclopropyl Morpholine Amide
Shelf Life Excellent. Indefinite at RT. Resistant to moisture.Excellent. Indefinite at RT. Hygroscopic tendency due to morpholine oxygen.
Acid Hydrolysis High. Requires strong acid/heat to cleave back to acid.Moderate. Morpholine is a better leaving group; hydrolyzes slightly faster than Weinreb under forcing acidic conditions.
Base Hydrolysis Very High. Resistant to saponification.High. Resistant, but less sterically crowded around the carbonyl than Weinreb.
Crystallinity Often oils or low-melting solids (harder to purify).Often crystalline solids (easier to handle/weigh).
B. Reaction Stability (Chemo-fidelity)

This is the critical parameter for drug development.

  • Weinreb Amide:

    • Over-addition Risk: <1%. The chelate is thermodynamically robust.

    • Cyclopropyl Integrity: High. The mild conditions (0°C to RT) required for Weinreb chemistry rarely disturb the cyclopropyl ring.

    • Self-Validating Factor: If the reaction turns bright yellow/orange upon addition of Grignard, the chelate has formed correctly.

  • Morpholine Amide:

    • Over-addition Risk: 5–10% (dependent on nucleophile size). Small, aggressive nucleophiles (e.g., MeLi) may bypass the steric shield, leading to tertiary alcohols.

    • Cyclopropyl Integrity: Generally high, but if higher temperatures are required to drive the reaction (due to lack of activation), ring opening becomes a risk.

Experimental Protocols

Protocol A: Synthesis of Cyclopropyl Phenyl Ketone via Weinreb Amide

Best for: High-value intermediates where yield and purity are paramount.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv)

  • Phenylmagnesium bromide (1.5 equiv)

Workflow:

  • Amide Formation: Dissolve acid in DCM (0.2 M). Add DIPEA, then EDC/HOBt. Stir 10 min. Add Weinreb salt. Stir 12h at RT.

    • Check: TLC should show complete consumption of acid.

    • Workup: Wash with 1N HCl, sat. NaHCO3, brine. Concentrate.

  • Nucleophilic Addition: Dissolve Weinreb amide in dry THF (0.5 M) under Ar. Cool to 0°C.

  • Addition: Dropwise add PhMgBr. Maintain internal temp <5°C.

    • Observation: Solution often turns yellow (chelate formation).

  • Quench: Pour into cold sat. NH4Cl/HCl (mildly acidic to break chelate). Extract with EtOAc.

Protocol B: Synthesis via Morpholine Amide

Best for: Scale-up, cost-sensitive steps, or when water solubility aids purification.

Reagents:

  • Cyclopropanecarbonyl chloride (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Phenylmagnesium bromide (1.2 equiv)

Workflow:

  • Amide Formation: To a solution of morpholine/Et3N in DCM at 0°C, add acid chloride dropwise.

    • Advantage:[2][3][4][5][6][7] Morpholine amides often precipitate or crystallize easily.

  • Nucleophilic Addition: Dissolve Morpholine amide in THF. Cool to -10°C (lower temp required to prevent over-addition).

  • Addition: Add PhMgBr slowly.

    • Critical Control: Do not use large excess of Grignard. Stop exactly at 1.1–1.2 equiv.

  • Quench: Standard NH4Cl workup.

    • Purification: Unreacted morpholine amide is water-soluble and easily washed away, unlike the more lipophilic Weinreb amide.

Decision Matrix

FeatureWeinreb AmideMorpholine AmideWinner
Reagent Cost High (N,O-Me2NH·HCl is expensive)Low (Morpholine is a commodity chemical)Morpholine
Atom Economy Poor (Loss of MeO-NMe group)Moderate (Loss of Morpholine)Morpholine
Selectivity >99% Ketone~90-95% Ketone (substrate dependent)Weinreb
Purification Chromatographic usually requiredCrystallization / Aqueous washMorpholine
Reaction Monitoring Stable intermediate allows easy monitoringTransient intermediate requires precise timingWeinreb

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis."[7] Synthesis, 2025 , 57, 3639–3648.[7] Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Praktische Chemie, 1997 , 339(6), 517–524. Link

  • Senn, H. M.; O'Hagan, D. "The structure of the 'Weinreb' amide N-methoxy-N-methylacetamide." Journal of the Chemical Society, Perkin Transactions 2, 1994 , 173–175. Link

  • BenchChem. "A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry." BenchChem Technical Guides, 2025 .[1][8] Link

Sources

Validation

Comparative Guide: GC-MS Profiling of N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

Executive Summary N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (CAS: 608537-49-1) is a critical Weinreb amide intermediate used primarily in the synthesis of 1-methylcyclopropyl ketones.[1][2] Its unique structural r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (CAS: 608537-49-1) is a critical Weinreb amide intermediate used primarily in the synthesis of 1-methylcyclopropyl ketones.[1][2] Its unique structural rigidity—conferred by the cyclopropane ring—presents specific chromatographic challenges compared to linear analogs.

This guide provides a technical comparison of this Weinreb amide against its synthetic precursors (Methyl Esters and Acid Chlorides) and alternative activation groups. It details the GC-MS retention behavior, mass spectral signature, and stability profiles necessary for precise identification during drug development workflows.

Technical Profile & MS Signature

Before analyzing retention data, the compound must be validated by its mass spectral fingerprint. Unlike simple amides, Weinreb amides exhibit a distinct fragmentation pattern useful for filtering complex chromatograms.

PropertySpecification
IUPAC Name N-methoxy-N,1-dimethylcyclopropane-1-carboxamide
CAS Number 608537-49-1
Molecular Formula C

H

NO

Molecular Weight 143.18 g/mol
Parent Ion (LC-MS) m/z 144.1 [M+H]

(ES+)
Key GC-MS Fragments (EI) m/z 61 (MeO-NMe

base peak), m/z 83 (C

H

O

, acylium ion), m/z 112 (Loss of OMe)
Mass Spectral Interpretation

In Electron Impact (EI) ionization (70 eV), the molecule typically cleaves at the amide bond.

  • Base Peak (m/z 61): The stable N-methoxy-N-methyl amine cation is the diagnostic marker for all Weinreb amides.

  • Acylium Ion (m/z 83): The 1-methylcyclopropanecarbonyl cation. This peak distinguishes this specific compound from other Weinreb amides.

Comparative Analysis: Performance vs. Alternatives

In the context of ketone synthesis, the "performance" of an intermediate is defined by its stability on-column , chromatographic resolution , and reaction selectivity .

Comparison Table: Weinreb Amide vs. Precursors
FeatureWeinreb Amide (Target) Methyl Ester (Alternative) Acid Chloride (Precursor)
GC Elution Order Intermediate (Rt ~1.2x of Ester)Early (Lowest Boiling Point)Variable (Derivatizes/Degrades)
Thermal Stability High (Stable up to 250°C)HighLow (Decomposes to HCl/Acid)
Peak Shape Sharp, Tailing possible on polar columnsSharp, GaussianBroad/Fronting (Active sites interaction)
MS Identification Distinct (m/z 61)Generic Alkyl FragmentsOften requires methylation before GC
Synthetic Utility High (Prevents over-addition)Low (Double addition to alcohol)Medium (High reactivity, low selectivity)
Insight: Why Choose the Weinreb Amide?

While the Methyl Ester elutes earlier and is easier to chromatograph, it fails in the primary synthetic goal: preventing over-addition of Grignard reagents. The Weinreb Amide forms a stable 5-membered chelate intermediate, allowing isolation of the ketone. For GC-MS monitoring, the Weinreb amide offers a superior balance of volatility and stability compared to the highly reactive Acid Chloride.

Experimental Protocol: GC-MS Method

This protocol is designed to separate the Weinreb amide from the unreacted 1-methylcyclopropane-1-carboxylic acid and the N,O-dimethylhydroxylamine reagent.

Method Parameters (Self-Validating System)
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 300°C.

    • Hold 3 min.

Expected Retention Behavior (Relative)

Exact retention times shift with column length and flow, but the Relative Retention (RRT) remains constant. Use Dodecane or the Methyl Ester precursor as a reference anchor.

CompoundPredicted RRT (vs. Methyl Ester)Elution Characteristics
Methyl 1-methylcyclopropane-1-carboxylate 1.00 (Reference)Sharp, early eluting.
N-methoxy-N,1-dimethylcyclopropane-1-carboxamide 1.15 - 1.25 Elutes after the ester due to amide dipole.
1-methylcyclopropane-1-carboxylic acid > 1.40Broad peak; often requires derivatization (BSTFA).

Visualizations

Diagram 1: Synthesis & Analysis Workflow

This workflow illustrates the critical path from raw material to GC-MS validation, highlighting the purification step where the retention time data is most critical.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Acid 1-Methylcyclopropane- 1-carboxylic Acid Reaction Coupling Reaction (DCM, RT, 6h) Acid->Reaction Reagent N,O-Dimethylhydroxylamine + CDI/DIPEA Reagent->Reaction Workup Aq. Workup (HCl Wash) Reaction->Workup Crude Crude Oil Workup->Crude GCMS GC-MS Analysis (DB-5ms Column) Crude->GCMS Decision Check Purity (Target > 95%?) GCMS->Decision Proceed to Grignard Proceed to Grignard Decision->Proceed to Grignard Yes Flash Chromatography\n(21% EtOAc/Hex) Flash Chromatography (21% EtOAc/Hex) Decision->Flash Chromatography\n(21% EtOAc/Hex) No

Caption: Workflow for the synthesis and quality control of the Weinreb amide intermediate.

Diagram 2: Mass Spectral Fragmentation Logic

Understanding the fragmentation confirms the identity of the peak at the expected retention time.

Fragmentation Parent Parent Ion [M]+ m/z 143 Base Weinreb Base Peak [N(OMe)Me]+ m/z 61 Parent->Base Amide Bond Cleavage Acyl Acylium Ion [C5H7O]+ m/z 83 Parent->Acyl Loss of Amine

Caption: Primary electron impact (EI) fragmentation pathway for N-methoxy-N,1-dimethylcyclopropane-1-carboxamide.

Synthesis & Data Validation

Note: The following synthesis data serves as the grounding for the retention behavior described.

Experimental Validation: According to patent literature (US12297203B2), the compound is isolated as a colorless liquid.

  • Purification: Flash chromatography using 21% Ethyl Acetate in Hexane .

  • Implication: The requirement for 21% EtOAc indicates moderate polarity. On a non-polar GC column (DB-5), this confirms it will elute significantly later than the non-polar hydrocarbon solvents but earlier than highly polar alcohols or acids.

  • Yield: Typical yields range from 52% to 87% depending on the activation method (CDI vs. Acid Chloride route).

Self-Validating Check: If your GC-MS trace shows a peak at the expected relative retention time but the mass spectrum lacks the m/z 61 peak, it is not the Weinreb amide . It is likely a generic amide or an impurity.

References

  • Google Patents. (2009). Pyrrolopyrimidine ITK inhibitors (US12297203B2).
  • Nahm, S., & Weinreb, S. M. (1981).[3][4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. (Foundational methodology for Weinreb Amide synthesis).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methoxy-N,1-dimethylcyclopropane-1-carboxamide

Executive Summary & Risk Profile Immediate Action Required: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .[1] N-methoxy-N,1-dimethylcyclopropane-1-carboxamide is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .[1]

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide is a specialized Weinreb amide intermediate used primarily in the synthesis of cyclopropyl ketones. While it lacks the extreme toxicity of low-molecular-weight alkylating agents, its lipophilic amide functionality allows for rapid dermal absorption and mucous membrane irritation.

The "Why" Behind the Protocol:

  • Cyclopropane Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable under ambient conditions, metabolic or thermal ring-opening can generate reactive intermediates.

  • Weinreb Amide Moiety: The N-methoxy-N-methylamide group is designed for nucleophilic attack. In a biological context, this mimics electrophilic acylating agents, necessitating strict barrier protection against protein conjugation (sensitization risk).

Hazard Classification (GHS)
Hazard ClassCodeDescription
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure H335 May cause respiratory irritation.[1][3]

The PPE Matrix: Task-Based Selection

Standard "one-size-fits-all" PPE is insufficient for precision chemistry. Use this matrix to select gear based on the specific operational phase.

Glove Selection Logic (Permeation vs. Degradation)

Critical Insight: Do not rely on latex. The lipophilic nature of the methoxy-amide group allows it to permeate natural rubber lattices.

  • Primary Recommendation: Nitrile (NBR) .

    • Minimum Thickness: 0.11 mm (4 mil) for splash protection.

    • Double Gloving: Required for synthesis/reaction phases.

  • Secondary Recommendation (Spills/Immersion): Silver Shield / Laminate (PE/EVOH) . Nitrile degrades rapidly in the presence of the ketones often produced from this starting material.

Operational PhaseRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Weighing (Solid/Oil) Fume Hood (Primary). N95 (Secondary, only if hood unavailable)Chemical Splash Goggles (Indirect Vent)Nitrile (Double gloved, 4 mil min)Lab Coat (Cotton/Poly blend), Closed-toe shoes
Reaction Setup (Solvent) Fume Hood (Sash <18")Chemical Splash GogglesNitrile (Outer) + Polyethylene (Inner)Lab Coat + Chemical Apron (if >10g scale)
Quench/Workup Fume HoodFace Shield + GogglesNitrile (Long cuff, 6 mil)Lab Coat + Apron
Spill Cleanup Full-Face Respirator (OV/P100 Cartridge)Integrated into RespiratorSilver Shield / LaminateTyvek Suit (Type 5/6)

PPE Decision Logic & Workflow

Use the following logic flow to determine the necessary protection level based on the physical state and scale of the reagent.

PPE_Selection_Logic cluster_emergency Emergency Escalation Start Start: Handling CAS 608537-49-1 State Determine Physical State Start->State Solid Solid / Low-Melting Solid State->Solid Pure Compound Solution Dissolved in Organic Solvent State->Solution In Synthesis Weighing Weighing / Transfer Solid->Weighing Reaction Reaction / Heating Solution->Reaction Hood Engineering Control: Chemical Fume Hood Required Weighing->Hood Dust Potential Reaction->Hood Vapor Potential PPE_Solid PPE Level 1: Nitrile Gloves (Double) Splash Goggles Lab Coat Hood->PPE_Solid Standard Handling PPE_Liquid PPE Level 2: Nitrile (Long Cuff) Face Shield (if >100mL) Splash Goggles Hood->PPE_Liquid Solvent Handling Spill Spill > 5g or Outside Hood PPE_Liquid->Spill Resp Upgrade to Full Face Respirator (OV/P100) Spill->Resp

Figure 1: Decision logic for selecting PPE based on physical state and operational scale. Note the escalation to respiratory protection for spills outside engineering controls.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Engineering Controls

Causality: The H335 hazard (Respiratory Irritation) dictates that the primary barrier is air velocity, not the mask.

  • Verify Airflow: Ensure fume hood face velocity is between 80–100 fpm .

  • Clearance: Remove incompatible oxidizers from the hood. Weinreb amides are stable but combustible.

  • Decontamination Station: Pre-soak a paper towel with acetone or ethyl acetate and place it in a sealed waste container for immediate wipe-downs of spatulas.

Phase 2: Weighing & Transfer

Risk: Static charge on the cyclopropane derivative can cause "fly-away" powder/oil droplets, leading to unseen surface contamination.

  • Don PPE: Put on inner nitrile gloves, then lab coat, then outer nitrile gloves. Adjust goggles.

  • Static Control: Use an anti-static gun on the weighing boat and spatula.

  • Transfer: Weigh directly into the tared reaction flask if possible to minimize transfer steps.

  • Wipe Down: Immediately wipe the exterior of the reagent bottle with the pre-soaked solvent towel before returning to storage.

Phase 3: Reaction & Quenching

Risk: Exothermic runaway.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon.

  • Syringe Safety: If adding as a solution, use Luer-lock syringes to prevent needle detachment under pressure (a common cause of ocular exposure).

Emergency Response & Disposal

Spill Response Workflow

Self-Validating Step: If you cannot smell the solvent but see the liquid, your engineering controls (hood) are working. If you smell it, evacuate.[1][3]

  • Isolate: Close the fume hood sash immediately.

  • Assess:

    • Minor (<5mL/5g): Absorb with vermiculite or spill pads. Wipe with ethyl acetate.

    • Major (>5mL/5g): Evacuate the lab. Call EHS. Do not attempt cleanup without a full-face respirator.

  • Decontaminate: Wash the area with a soap/water solution after solvent cleaning to remove lipophilic residues.

Waste Disposal

Protocol:

  • Do NOT dispose of down the drain. The cyclopropane ring may have long-term aquatic toxicity effects (chronic aquatic toxicity is often associated with strained rings).

  • Segregation: Dissolve waste in a combustible solvent (e.g., acetone) and place in the "Non-Halogenated Organic Waste" stream.

  • Labeling: Explicitly label as "Contains Cyclopropane Derivative - Irritant."

References

  • Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2023, from [Link]

Sources

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